molecular formula C15H31NO8 B605466 Amino-PEG6-acid CAS No. 905954-28-1

Amino-PEG6-acid

Numéro de catalogue: B605466
Numéro CAS: 905954-28-1
Poids moléculaire: 353.41 g/mol
Clé InChI: PVRGRRPCHFTMMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-PEG6-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905954-28-1
Record name Amino-PEG6-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Amino-PEG6-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Structure, Properties, and Applications of a Versatile Heterobifunctional Linker

Amino-PEG6-acid is a heterobifunctional molecule that has emerged as a critical component in the fields of bioconjugation, drug delivery, and therapeutic development. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecules. This guide offers a detailed examination of its chemical and physical properties, along with comprehensive experimental protocols for its key applications.

Core Chemical and Physical Properties

This compound is characterized by its well-defined molecular structure, which imparts desirable physicochemical properties for its use in complex biological systems. The presence of the hydrophilic PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C15H31NO8[1][2][3][4]
Molecular Weight 353.41 g/mol [3][5][6]
CAS Number 905954-28-1[1][2][3][4]
Appearance White solid or viscous liquid[3]
Purity Typically >95%[1][2][4]
SMILES O=C(O)CCOCCOCCOCCOCCOCCOCCN
Storage Recommended storage at -20°C[2][3][4]

Table 2: Solubility Profile of this compound and Structurally Similar Compounds

SolventSolubilityNotes
Water Soluble[7]The hydrophilic PEG chain confers good aqueous solubility.[2][4]
Dimethyl Sulfoxide (DMSO) Soluble[7][8]A structurally similar compound, Amino-PEG6-alcohol, has a solubility of ≥ 100 mg/mL.[9]
Dimethylformamide (DMF) Soluble[7][8]Commonly used as a solvent for reactions involving this linker.[10]
Methanol (MeOH) Soluble[8]
Dichloromethane (DCM) Soluble[7]

Table 3: Acid-Base Properties of Amino-PEG Linkers

Functional GroupEstimated pKaSignificance
Primary Amine (-NH2) ~9.0 - 10.0[11]The protonation state dictates its nucleophilicity and reactivity in conjugation reactions.[11]
Carboxylic Acid (-COOH) ~3.0 - 5.0[11]The reactivity of the carboxylic acid is dependent on its deprotonation state.[11]

Reactivity and Applications

The bifunctional nature of this compound allows for a wide range of applications in bioconjugation and drug development. The primary amine is a potent nucleophile that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][4] The terminal carboxylic acid can be activated, for example with carbodiimides like EDC, to react with primary amines, also forming a stable amide linkage.[12]

This dual reactivity makes this compound an ideal linker for:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The PEG linker can enhance the solubility and pharmacokinetic profile of the ADC.

  • PROteolysis TArgeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

  • Nanoparticle Functionalization: It is used to modify the surface of nanoparticles, a process known as PEGylation. This enhances biocompatibility, reduces non-specific protein binding, and prolongs circulation time.[2]

  • Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides.

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: Conjugation of this compound to a Protein via Carboxylic Acid Activation

This protocol describes the covalent attachment of this compound to the carboxyl groups (e.g., on aspartic and glutamic acid residues) of a protein using carbodiimide chemistry.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., 1x PBS, pH 7.2-7.5)[13]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it for the Activation Buffer using a desalting column or dialysis.[1]

  • Activation of Protein Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature before use.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.[1] The optimal ratio should be determined empirically.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Conjugation with this compound:

    • Immediately add a 1 to 10-fold molar excess of this compound to the activated protein solution.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring.[10]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for an additional 15-30 minutes.[1]

  • Purification: Remove excess reagents and the unreacted this compound by dialysis or using a desalting column. Purify the protein-PEG conjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC).[1]

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol details the PEGylation of nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)

  • This compound

  • EDC and NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (e.g., PBS)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.[14] Sonicate if necessary to ensure a homogeneous suspension.

  • Activation of Carboxyl Groups:

    • Add a 5 to 10-fold molar excess of EDC and NHS over the estimated number of carboxyl groups on the nanoparticle surface.[14]

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[2]

  • Conjugation with this compound:

    • Dissolve this compound in the Reaction Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 100-fold molar excess of this compound is a recommended starting point for optimization.[14]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[2]

  • Purification:

    • Collect the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles multiple times with the Washing Buffer to remove unreacted reagents.[2]

Visualizing Workflows with this compound

The role of this compound as a linker is central to its utility. The following diagrams, generated using the DOT language, illustrate its application in the synthesis of Antibody-Drug Conjugates and PROTACs.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Payload Payload Activation Activation Payload->Activation Activation This compound This compound This compound->Activation Activated_Linker_Payload Activated_Linker_Payload Conjugation_Step Conjugation_Step Activated_Linker_Payload->Conjugation_Step Activation->Activated_Linker_Payload Antibody Antibody Antibody->Conjugation_Step ADC ADC Purification_Step Purification_Step ADC->Purification_Step Purification (e.g., SEC) Conjugation_Step->ADC Purified_ADC Purified_ADC Purification_Step->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of First Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling of Second Ligand POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Coupling1 Amide Bond Formation (e.g., HATU, DIPEA) POI_Ligand->Coupling1 Boc_PEG_Amine Boc-NH-PEG6-NH2 Boc_PEG_Amine->Coupling1 Intermediate1 POI-Ligand-PEG6-Boc Coupling1->Intermediate1 Deprotection Acidic Condition (e.g., TFA) Intermediate1->Deprotection Intermediate2 POI-Ligand-PEG6-NH2 Deprotection->Intermediate2 Coupling2 Amide Bond Formation (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (with -COOH) E3_Ligase_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A sequential synthesis workflow for a PROTAC using a mono-protected this compound derivative.

References

A Technical Guide to Amino-PEG6-acid (CAS 905954-28-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and experimental considerations for the versatile heterobifunctional linker, Amino-PEG6-acid.

This compound, identified by CAS number 905954-28-1, is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation and drug development.[1][2] Its structure features a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[1][3] This unique architecture provides significant advantages in terms of water solubility, flexibility, and reduced steric hindrance, making it a valuable tool for scientists in various fields.[1]

Core Physicochemical and Structural Properties

This compound is a well-characterized compound with consistent properties across various suppliers. It is typically supplied as a solid or viscous liquid and should be stored at low temperatures, generally -20°C, to ensure its stability.[3] The key quantitative data for this molecule are summarized in the tables below for easy reference and comparison.

Identifier Value
CAS Number905954-28-1
Molecular FormulaC15H31NO8[3]
Molecular Weight353.41 g/mol
AppearanceWhite to off-white crystalline powder or solid/viscous liquid[4]
PurityTypically >90% to ≥98%[3]

Table 1: General Properties of this compound

Structural and Chemical Data Value
IUPAC Name3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid[5]
SMILES StringNCCOCCOCCOCCOCCOCCOCCC(O)=O
InChI KeyPVRGRRPCHFTMMD-UHFFFAOYSA-N
PEG Spacer Length22 atoms, ~25.1 Å[6]
Storage Temperature-20°C or ≤ -10°C[3][4]
SolubilitySoluble in water, DMSO, DMF[7]

Table 2: Detailed Structural and Handling Information

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent for a wide array of applications, particularly in the realm of bioconjugation.[1] The primary amine allows for reaction with activated esters (like NHS esters) and isocyanates, while the carboxylic acid can form stable amide bonds with primary amines through the use of coupling agents like EDC and NHS.[3][8]

Key application areas include:

  • Protein, Peptide, and Antibody Conjugation: The hydrophilic PEG spacer enhances the solubility and stability of modified proteins and can reduce their immunogenicity.[9]

  • Antibody-Drug Conjugate (ADC) Synthesis: this compound serves as a flexible linker to attach cytotoxic drugs to monoclonal antibodies, a critical component in targeted cancer therapy.[1][2]

  • Nanoparticle and Surface Functionalization: It is used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands.[1][4]

  • Drug Delivery and Biomaterial Engineering: The PEG spacer can improve the pharmacokinetic properties of drug molecules and is used in the development of novel biomaterials.[2][4]

  • PROTAC Synthesis: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.

Activation of the Carboxylic Acid Group for Amine Coupling

This protocol describes the activation of the carboxylic acid terminus of this compound to create an amine-reactive NHS ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add NHS (or Sulfo-NHS) to a final concentration of 1.2 molar excess over this compound.

  • Add EDC to a final concentration of 1.2 molar excess over this compound.

  • Incubate the reaction for 4-6 hours at room temperature with gentle stirring.[10]

  • The resulting NHS-activated this compound is now ready for reaction with an amine-containing molecule. It is recommended to use it immediately.[10]

Conjugation of an Amine-Containing Molecule to the Activated Carboxylic Acid

Procedure:

  • Prepare the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer at a concentration of 2-10 mg/mL.[10]

  • Add the freshly prepared NHS-activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point.[9]

  • Incubate the reaction for 2-4 hours at room temperature.[10]

  • Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM to stop the reaction.[9]

  • Purify the resulting conjugate using desalting columns, dialysis, or chromatography to remove excess reagents.[9]

Reaction of the Amine Group with an NHS Ester

This protocol outlines the reaction of the primary amine on this compound with a pre-activated NHS ester-containing molecule.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Organic solvent (e.g., DMF, DMSO) if needed for initial dissolution

Procedure:

  • Dissolve the NHS ester-containing molecule in an appropriate solvent.

  • Dissolve this compound in the reaction buffer.

  • Add the dissolved NHS ester to the this compound solution with stirring. The reaction is typically performed at a pH between 7 and 9.[11]

  • Allow the reaction to proceed for 3-24 hours at room temperature, monitoring by LC-MS or TLC.[11]

  • Purify the final product using standard organic synthesis workup or column chromatography.[11]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Protein Conjugation cluster_purification Purification and Analysis A This compound C Activated NHS Ester of this compound A->C Reaction B EDC + NHS B->C E PEGylated Protein C->E Amide Bond Formation D Amine-containing Protein D->E F Purification (Dialysis/SEC) E->F G Characterization (SDS-PAGE, MS) F->G

Caption: Workflow for Protein PEGylation using this compound.

ADC_synthesis cluster_components Components cluster_reactions Conjugation Steps Antibody Monoclonal Antibody (with reactive amines) Step2 Couple activated Linker to Antibody Antibody->Step2 Linker This compound Step1 Activate Linker's COOH group (e.g., with EDC/NHS) Linker->Step1 Drug Cytotoxic Drug (with reactive group) Step3 Couple Drug to Linker's amine group Drug->Step3 Step1->Step2 Step2->Step3 Intermediate ADC Antibody-Drug Conjugate (ADC) Step3->ADC

Caption: Logical flow for Antibody-Drug Conjugate (ADC) synthesis.

References

The Hydrophilic Advantage: An In-depth Technical Guide to the Amino-PEG6-acid Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise control over molecular properties is paramount. The Amino-PEG6-acid spacer has emerged as a critical tool in bioconjugation and drug delivery, primarily owing to its pronounced hydrophilic properties. This technical guide provides a comprehensive overview of the core attributes of the this compound spacer, detailing its impact on solubility, its applications in sophisticated drug constructs, and the experimental protocols for its characterization and utilization.

The fundamental advantage of incorporating a polyethylene glycol (PEG) spacer lies in its ability to modulate the physicochemical properties of a conjugated molecule. The this compound, a heterobifunctional linker with a discrete chain length of six ethylene glycol units, features a terminal primary amine and a carboxylic acid. This structure not only allows for versatile conjugation chemistries but also imparts significant hydrophilicity, a key factor in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2][3]

Core Hydrophilic Properties of this compound

The hydrophilicity of the this compound spacer is a direct consequence of its chemical structure. The repeating ethylene oxide units in the PEG backbone possess ether oxygen atoms that readily form hydrogen bonds with water molecules.[4] This interaction leads to the formation of a hydration shell around the spacer, which can effectively mask the hydrophobicity of a conjugated payload, thereby increasing its overall solubility in aqueous environments.[4] This "stealth" effect also contributes to reduced immunogenicity and protection from enzymatic degradation.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₃₁NO₈
Molecular Weight 353.41 g/mol
CAS Number 905954-28-1
Appearance Solid or viscous liquid
Solubility Water, DMSO, DMF[6][7]
Spacer Length 22 atoms, 25.1 Å

Table 2: Impact of PEG Spacer Length on Hydrophobicity of Antibody-Drug Conjugates (ADCs) (Illustrative)

ADC ConstructPEG Spacer LengthHIC Retention Time (minutes)Interpretation
ADC-1No PEG25.4High Hydrophobicity
ADC-2PEG421.8Reduced Hydrophobicity
ADC-3PEG819.2Further Reduced Hydrophobicity
ADC-4PEG1217.5Lowest Hydrophobicity

This table illustrates a general trend. Actual retention times will vary depending on the specific antibody, drug, and linker chemistry.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol describes a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with tight-fitting caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure undissolved solid is visible.

  • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the aqueous buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the solubility. Express the result in mg/mL or mmol/L.

Protocol 2: Bioconjugation to a Protein via Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains amines, exchange it with the Activation Buffer using a desalting column or dialysis.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester of the PEG spacer.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the activated spacer to the protein should be optimized based on the desired degree of labeling.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and unconjugated spacer by dialysis or using a desalting column equilibrated with a suitable storage buffer. Further purification to separate conjugates with different degrees of labeling can be performed using chromatography techniques like size-exclusion or ion-exchange chromatography.

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a distinct absorbance) and to assess its purity and aggregation state (e.g., using SDS-PAGE and size-exclusion chromatography).

Mandatory Visualization

Chemical Structure of this compound cluster_amine Amine Group cluster_peg PEG6 Spacer cluster_acid Carboxylic Acid Group amine NH2 peg1 O amine->peg1 -(CH2)2- peg2 O peg1->peg2 -(CH2)2- peg3 O peg2->peg3 -(CH2)2- peg4 O peg3->peg4 -(CH2)2- peg5 O peg4->peg5 -(CH2)2- peg6 O peg5->peg6 -(CH2)2- acid COOH peg6->acid -(CH2)2-

Caption: Chemical structure of this compound.

G Bioconjugation Workflow using this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C Activated Amino-PEG6-NHS Ester A->C Activation B EDC/NHS B->C E Conjugated Protein C->E Amide Bond Formation D Protein with Primary Amines D->E F Purified Conjugate E->F Removal of Excess Reagents

Caption: Bioconjugation workflow.

G Role in Antibody-Drug Conjugate (ADC) cluster_ADC Antibody Antibody Linker This compound (Hydrophilic Spacer) Antibody->Linker Conjugation ADC Antibody-Drug Conjugate (Enhanced Solubility) Drug Cytotoxic Drug (Often Hydrophobic) Linker->Drug Conjugation

Caption: Role in Antibody-Drug Conjugates.

References

The Bifunctional Nature of Amino-PEG6-acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, precision and efficiency are paramount. The ability to link different molecular entities—be it for targeted drug delivery, protein degradation, or diagnostic applications—relies on the use of versatile and well-characterized chemical linkers. Among these, Amino-PEG6-acid has emerged as a critical tool, offering a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This in-depth technical guide explores the core properties of this compound, provides detailed experimental protocols for its application, and illustrates its role in pioneering therapeutic strategies.

Core Concepts: Understanding the Bifunctionality

This compound is a heterobifunctional linker molecule characterized by a discrete six-unit polyethylene glycol (PEG) chain. At one terminus lies a primary amine group (-NH2), and at the other, a carboxylic acid group (-COOH).[1] This dual functionality is the cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different molecules.

The integrated PEG chain is not merely a spacer; it imparts several advantageous properties to the conjugates. The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules it is attached to, which can be critical for improving the bioavailability and pharmacokinetic profile of a drug.[2] Furthermore, PEG is known for its ability to create a "stealth" shield around conjugated molecules, reducing immunogenicity and protecting them from enzymatic degradation, thereby prolonging their circulation time in the bloodstream.[3]

Data Presentation: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this linker.

PropertyValueSource(s)
Chemical Formula C₁₅H₃₁NO₈[1]
Molecular Weight 353.41 g/mol
CAS Number 905954-28-1[1]
Purity >90% - 98%[1]
Appearance White solid or viscous liquid[4]
Solubility Soluble in water, DMSO, DMF, and MeOH[4][5]
Spacer Arm Length 25.1 Å
Storage Conditions -20°C, protected from light and moisture[1][6]

Mandatory Visualization: Chemical Structure

The unique arrangement of functional groups in this compound is central to its application in bioconjugation.

cluster_amine Amine Terminus cluster_peg PEG6 Spacer cluster_acid Carboxylic Acid Terminus amine H₂N- peg (CH₂CH₂O)₆ amine->peg acid -CH₂CH₂COOH peg->acid

Figure 1: Chemical Structure of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound. It is recommended to optimize reaction conditions for each specific application.

Protocol 1: Bioconjugation to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with available primary amine groups, such as lysine residues, by activating the linker's carboxylic acid group.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, exchange it for the Activation Buffer using a desalting column.

  • Activation of this compound: Dissolve this compound in the Activation Buffer. Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the this compound solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker to the protein is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Synthesis of a PROTAC

This protocol outlines a general two-step synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as the linker. This example assumes the protein of interest (POI) ligand has a carboxylic acid for coupling to the amine of the linker, and the E3 ligase ligand has a carboxylic acid for coupling to a protected amine on the linker.

Materials:

  • POI-ligand-COOH

  • E3-ligase-ligand-COOH

  • Boc-NH-PEG6-COOH (mono-protected linker)

  • HATU (or other peptide coupling agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

Step 1: Coupling of POI Ligand to the Protected Linker

  • Dissolve POI-ligand-COOH (1.0 eq) and Boc-NH-PEG6-COOH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the product (Boc-protected intermediate) by flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in DCM.

  • Add TFA (20-50% v/v) and stir for 1-2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve the deprotected intermediate and E3-ligase-ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Surface Modification of Carboxylated Nanoparticles

This protocol describes the PEGylation of nanoparticles with carboxyl groups on their surface using the amine terminus of this compound.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or gold)

  • This compound

  • EDC and NHS

  • Activation Buffer: MES buffer, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer and sonicate for 15 minutes for a homogenous suspension.

  • Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC/NHS to the estimated number of carboxyl groups on the nanoparticle surface is recommended. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation: Add a solution of this compound in Reaction Buffer to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the PEGylated nanoparticles by centrifugation, discarding the supernatant, and resuspending the pellet in a suitable buffer. Repeat this washing step three times.

Mandatory Visualization: Experimental Workflows

The versatility of this compound allows for its use in various experimental workflows.

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification activate Activate Carboxylic Acid of this compound (EDC/NHS) conjugate React with Primary Amine on Target Molecule activate->conjugate purify Purify Conjugate (Dialysis/SEC) conjugate->purify

Figure 2: General Bioconjugation Workflow.

Mandatory Visualization: Signaling Pathways

A key application of this compound is in the synthesis of PROTACs, which hijack the cell's natural protein degradation machinery.

cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC with This compound Linker ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitin Transfer ternary->ub poly_ub Polyubiquitinated POI ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degraded Degraded POI proteasome->degraded

Figure 3: PROTAC-Mediated Protein Degradation.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, enables the precise construction of complex bioconjugates. From enhancing the pharmacokinetic profiles of therapeutics to enabling novel modalities like targeted protein degradation, the applications of this compound are both broad and impactful. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this linker in a variety of research and development endeavors, ultimately contributing to the advancement of next-generation therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Amino-PEG6-acid

This compound is a heterobifunctional linker molecule widely employed in bioconjugation, pharmaceutical research, and drug development.[1] Its structure features a hydrophilic six-unit polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility, flanked by a primary amine (-NH₂) at one end and a carboxylic acid (-COOH) at the other.[1][2] This dual functionality allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles.[1][3][4]

This guide provides a detailed overview of the distinct reactivity of the terminal amine and carboxylic acid groups, including experimental protocols and quantitative data to aid researchers in designing and executing successful conjugation strategies.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₂₉NO₈[1]
Molecular Weight 353.41 g/mol [5]
CAS Number 905954-28-1[5]
Physical Form White solid[5]
Solubility Soluble in water, MeOH, DMF, DMSO[5][6]

Reactivity of the Terminal Amine Group

The primary amine group (-NH₂) on the this compound linker is a potent nucleophile, making it highly reactive toward various electrophilic functional groups.[7] The most common application is the formation of a stable amide bond through reaction with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester.[2][7]

The efficiency of this reaction is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state, which is favored at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[8] At lower pH values, the amine group becomes protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive.[9] Conversely, at a pH above 8.5, the competing hydrolysis of the NHS ester can significantly increase, reducing the overall yield of the desired conjugate.[7][9]

Experimental Protocol: Conjugation to the Amine Group

This protocol describes the conjugation of an NHS-ester activated molecule to the primary amine of this compound.

Materials:

  • This compound

  • NHS ester-activated molecule (Molecule A-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[9]

  • Purification system (e.g., Reverse-phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Immediately before use, prepare a 10-50 mM stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO.[9]

    • Dissolve this compound in the Reaction Buffer.[9]

  • Conjugation Reaction:

    • Add the desired molar equivalent of the Molecule A-NHS solution to the this compound solution. A typical starting molar ratio is 1.1:1 (Molecule A-NHS : this compound).[9]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted materials and byproducts.

Reactivity of the Terminal Carboxylic Acid Group

The carboxylic acid (-COOH) group is significantly less reactive than the amine group and requires chemical activation to react efficiently with nucleophiles like primary amines. The most prevalent method for this activation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC-HCl) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][11]

This is a two-step process with distinct optimal pH ranges:

  • Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to suppress side reactions.[7][8] This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group.[8]

  • NHS Ester Formation and Conjugation: The addition of NHS captures the unstable O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[8][12] This semi-stable ester can then react efficiently with a primary amine at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond.[8][11]

Experimental Protocol: Activation and Conjugation of the Carboxylic Acid Group

This two-step protocol is designed to conjugate an amine-containing molecule to the carboxylic acid of this compound while minimizing unwanted side reactions.

Materials:

  • This compound

  • Amine-containing molecule (Molecule B)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[7][10]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

  • Desalting column

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[10]

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.[10]

    • Incubate the reaction for 15-30 minutes at room temperature.[10]

  • Removal of Excess Reagents:

    • Immediately remove excess and hydrolyzed EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent unwanted reactions with Molecule B.[8]

  • Conjugation to Primary Amine:

    • Dissolve the amine-containing Molecule B in Conjugation Buffer.

    • Immediately add the activated this compound solution (from step 2) to the solution of Molecule B. The optimal molar ratio should be determined, but a 10-50 fold molar excess of the activated PEG is often used.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted materials.[10]

Summary of Reaction Parameters and Quantitative Data

The efficiency of conjugation is a critical parameter. The following table provides representative data and conditions for typical conjugation reactions. Actual results will vary depending on the specific molecules and reaction conditions.

ParameterCarboxylic Acid Activation & ConjugationAmine Group Conjugation (with NHS Ester)Method of Analysis
Activation pH 4.5 - 6.0[7][8]N/ApH meter
Conjugation pH 7.2 - 8.0[11]7.2 - 8.5[8][9]pH meter
Molar Ratio (Linker:Molecule) 10:1 to 50:1 (activated linker to protein)[10][13]1:1.1 (linker to NHS ester)[9]---
Reaction Time 1-2 hours at Room Temperature[10][13]1-4 hours at Room Temperature[9]---
Typical Conjugation Efficiency > 80%[13]> 90% (under optimal conditions)SDS-PAGE, SEC-HPLC[13]
Purity of Conjugate > 95%[13]> 95%SEC-HPLC[13]

Application Workflow: Synthesis of a Heterobifunctional Conjugate

The dual reactivity of this compound is leveraged to link two distinct molecules, such as a targeting ligand and a therapeutic drug. The general workflow involves protecting one functional group while reacting the other, followed by deprotection and reaction of the second group. A more common strategy, however, is a sequential conjugation, often starting with the less sensitive reaction. For example, activating the carboxyl group and reacting it with a primary amine on "Molecule A," purifying the intermediate, and then using the free amine on the PEG linker to react with an activated ester on "Molecule B."

References

The Strategic Role of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are foundational tools in modern bioconjugation, serving as versatile spacers that connect therapeutic agents, targeting moieties, and other molecular entities.[1][2] This technical guide provides an in-depth exploration of the critical role of PEG linkers in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs). We will delve into the core principles of PEGylation, its impact on the physicochemical and pharmacokinetic properties of bioconjugates, and provide detailed experimental protocols and quantitative data to inform rational drug design.

Introduction: The Core Principles of PEGylation

PEGylation is the process of covalently attaching one or more polyethylene glycol chains to a molecule, such as a protein, peptide, or small-molecule drug.[1][3] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating (–CH2CH2O–)n units.[2][3] The attachment of these chains to a therapeutic agent creates a "stealth" shield that imparts several significant advantages.[3][4]

The primary benefits of utilizing PEG linkers in bioconjugation include:

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance and shields it from enzymatic degradation.[3][5] This leads to a prolonged circulatory half-life, allowing for less frequent dosing.[3]

  • Enhanced Solubility and Stability : The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and facilitating formulation.[][7][8]

  • Reduced Immunogenicity : The flexible PEG chain can mask antigenic sites on a biotherapeutic, reducing the likelihood of it being recognized and neutralized by the immune system.[3][7][8]

  • Increased Drug Loading : In the context of ADCs, hydrophilic PEG linkers mitigate the aggregation issues caused by hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without compromising stability.[5][7][9]

Types and Architectures of PEG Linkers

The versatility of PEG linkers stems from their varied architectures and the functional groups they can possess. The choice of linker is a critical design decision that influences the final properties of the bioconjugate.[10]

  • Homobifunctional vs. Heterobifunctional :

    • Homobifunctional linkers have identical reactive groups at both ends and are typically used for crosslinking similar molecules.[][11]

    • Heterobifunctional linkers possess two different reactive groups, allowing for the precise, sequential conjugation of two distinct molecules, which is fundamental in the construction of ADCs and other targeted therapies.[][11][12]

  • Linear vs. Branched :

    • Linear PEG linkers are the most common type.

    • Branched or "Y-shaped" PEG linkers have a sterically bulky structure that can offer increased selectivity for more accessible reactive sites on a protein.[13][14] Multi-arm PEGs can also be used to increase the payload capacity of a conjugate.[9][10]

  • Cleavable vs. Non-Cleavable :

    • Cleavable linkers are designed to be stable in circulation but break under specific conditions found within the target cell or tumor microenvironment (e.g., changes in pH, presence of specific enzymes like cathepsins, or a high concentration of reducing agents like glutathione).[15][16][17] This allows for the controlled release of the unmodified payload at the site of action.[15]

    • Non-cleavable linkers are more stable and release the payload only after the complete degradation of the carrier molecule (e.g., an antibody) in the lysosome.[15][16] This often results in a more predictable pharmacokinetic profile and a wider therapeutic window.[15]

Key Chemistries in PEGylation

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions targeting specific functional groups on the protein or drug. The choice of conjugation chemistry is crucial for controlling the site of attachment and the stability of the resulting bond.

A common strategy involves amine-reactive chemistry, which targets the primary amines on the N-terminus or the side chains of lysine residues.[18] Thiol-reactive chemistry, targeting cysteine residues, is another widely used method for site-specific conjugation.[19]

Amine-Reactive PEGylation Workflow

The following diagram illustrates a typical workflow for conjugating a protein with an amine-reactive PEG-NHS ester.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Protein Preparation (Buffer Exchange to Amine-Free) C 3. Reaction Incubation (pH 7-9, 4°C to RT) A->C B 2. PEG-NHS Ester (Dissolve in Anhydrous DMSO/DMF) B->C D 4. Quenching (Optional) (Add Tris or Glycine) C->D E 5. Purification (SEC or IEX Chromatography) D->E F 6. Characterization (SDS-PAGE, MS, HPLC) E->F

General experimental workflow for protein PEGylation.[18]

Quantitative Data on the Impact of PEGylation

The properties of a PEG linker, particularly its length, directly influence the performance of the bioconjugate. The selection of PEG chain length often involves a trade-off between improving pharmacokinetic properties and potentially reducing biological activity due to steric hindrance.[3][20]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

This table summarizes data showing how increasing PEG linker length can significantly reduce the clearance of ADCs.

PEG Linker LengthClearance (mL/day/kg)In Vitro Potency (IC50)Key Observation
No PEG~15PotentBaseline; rapid clearance of the ADC.[20]
Short (e.g., PEG4)~8PotentSignificant reduction in clearance with minimal impact on potency.
Medium (e.g., PEG8, PEG12)~4PotentA good balance of improved pharmacokinetics and sustained potency.[20]
Long (e.g., PEG24)~3.5Often ReducedFurther reduction in clearance is minimal (plateau effect), but potency may decrease.[21]
(Data is illustrative and compiled from comparative studies. Actual values are specific to the ADC model.)[20][21]
Table 2: Typical Reaction Parameters for PEGylation with NHS Esters

The efficiency of the PEGylation reaction is influenced by several factors.

ParameterTypical RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[18]
PEG:Protein Molar Ratio5:1 to 50:1Must be optimized to achieve the desired degree of PEGylation.[18]
Reaction pH7.0 - 9.0NHS esters react with deprotonated primary amines; hydrolysis increases at higher pH.[18]
Reaction Temperature4°C to 25°CLower temperatures minimize protein degradation and NHS ester hydrolysis.[18]
Reaction Time30 minutes to 4 hoursDependent on temperature and reagent concentrations.[18]

The "Stealth" Effect and Mechanism of Action

The covalent attachment of PEG chains creates a hydrophilic shield around the bioconjugate. This "stealth" effect is central to the benefits of PEGylation.

G A PEGylated Bioconjugate B Increased Hydrodynamic Radius A->B C Masking of Antigenic Epitopes A->C D Reduced Renal Clearance B->D E Reduced Enzymatic Degradation B->E F Reduced Recognition by Immune System C->F G Prolonged Circulation Half-Life D->G E->G F->G H Improved Therapeutic Efficacy G->H

Logical flow of how PEGylation enhances therapeutic efficacy.

This shielding mechanism minimizes recognition by the mononuclear phagocyte system, preventing rapid opsonization and clearance by macrophages.[4][22] This prolonged circulation time is particularly advantageous for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[3][23]

Detailed Experimental Protocols

Protocol 1: General Protein PEGylation with an NHS Ester

This protocol provides a general framework for the conjugation of a protein with a PEG-NHS ester reagent.[18]

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4)

  • PEG-NHS Ester reagent

  • Anhydrous organic solvent (DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Protein Preparation : Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[18] If the stock solution contains amine buffers like Tris, perform a buffer exchange.

  • PEG Reagent Preparation : Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[24] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or 10 mM).[18][24]

  • Conjugation Reaction : While gently stirring the protein solution, add a calculated molar excess of the dissolved PEG-NHS ester (e.g., a 10- to 50-fold molar excess).[18] Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein stability.[25]

  • Incubation : Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[18] The optimal time may vary.

  • Quenching (Optional) : To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[25] Incubate for an additional 30 minutes.

  • Purification : Remove unreacted PEG and byproducts by purifying the reaction mixture using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[25]

  • Characterization : Analyze the purified conjugate to determine the degree of PEGylation and purity using SDS-PAGE, Mass Spectrometry, and HPLC.[26]

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is a primary method for assessing the purity of a PEGylated conjugate and quantifying aggregates.[26]

Materials:

  • Purified PEGylated conjugate

  • SEC column appropriate for the molecular weight range

  • HPLC system with a UV detector

  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

Procedure:

  • System Equilibration : Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation : Dilute the PEGylated conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection : Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.

  • Chromatography : Run the separation isocratically for a sufficient duration to allow for the elution of all species.

  • Detection & Analysis : Monitor the eluent using UV absorbance at 280 nm.[25] The PEGylated protein will elute earlier than the smaller, unconjugated protein. Integrate the peak areas to determine the relative purity and the percentage of aggregates (which typically elute first).

Conclusion and Future Outlook

PEG linkers are a powerful and validated tool in bioconjugation, enabling the development of therapeutics with significantly improved pharmacological properties.[1][5] By providing a means to enhance solubility, stability, and circulation half-life, PEGylation addresses many of the key challenges in drug delivery.[3][8] The rational design of bioconjugates requires a careful, empirical optimization of linker type, architecture, and length to balance the profound benefits in pharmacokinetics against potential impacts on in vitro potency.[5][10] The continued innovation in PEG chemistry and bioorthogonal conjugation techniques will undoubtedly drive the development of the next generation of safer and more effective targeted therapies.[1]

References

Methodological & Application

Revolutionizing Antibody-Drug Conjugates: Harnessing Amino-PEG6-acid for Enhanced Therapeutic Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to achieving a wider therapeutic window and enhanced clinical outcomes. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the ADC. Among the diverse linker technologies, the incorporation of polyethylene glycol (PEG) chains has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads and to improve the overall performance of ADCs.

This document provides detailed application notes and protocols for the use of Amino-PEG6-acid, a discrete PEG linker, in the synthesis of ADCs. The inclusion of a six-unit PEG spacer imparts favorable physicochemical properties, leading to ADCs with improved solubility, enhanced stability, and optimized pharmacokinetic profiles.

The Advantage of PEGylation in ADC Development

The conjugation of potent, and often hydrophobic, cytotoxic agents to a monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEGylation, the process of incorporating PEG chains into the linker, effectively mitigates these issues. The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which:

  • Improves Solubility and Reduces Aggregation: By increasing the overall hydrophilicity of the ADC, PEG linkers prevent the formation of aggregates, which can compromise manufacturing, formulation, and in vivo performance.[1]

  • Enhances Pharmacokinetics: The increased hydrodynamic radius of a PEGylated ADC reduces renal clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[1][2]

  • Masks Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.[3]

This compound, with its defined length, provides a balance between these beneficial effects and the potential for steric hindrance that can be observed with longer PEG chains.

Data Presentation: The Impact of PEG Linkers on ADC Characteristics

The incorporation of a PEG linker, such as this compound, can significantly impact the key attributes of an ADC. The following tables provide illustrative data on how PEGylation can influence the drug-to-antibody ratio (DAR), pharmacokinetic parameters, and in vitro cytotoxicity. Note: This data is representative of ADCs synthesized with PEG linkers and may vary depending on the specific antibody, payload, and conjugation chemistry.

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

LinkerAverage DAR
Non-PEGylated3.5
PEG43.8
PEG6 4.0
PEG84.2
PEG123.9

This illustrative data suggests that optimal PEG linker lengths can facilitate achieving a desired DAR.

Table 2: Representative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC

ParameterNon-PEGylated ADCPEGylated ADC (with PEG6 linker)
Clearance (mL/hr/kg)0.50.25
Half-life (t½, hours)100200
Area Under the Curve (AUC, µg*h/mL)5,00010,000

This representative data highlights the potential of PEGylation to significantly improve the pharmacokinetic profile of an ADC.

Table 3: Illustrative In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated ADCs

Cell LineADC TypeIC50 (nM)
Antigen-PositiveNon-PEGylated1.2
Antigen-PositivePEGylated (PEG6) 1.5
Antigen-NegativeNon-PEGylated>1000
Antigen-NegativePEGylated (PEG6) >1000

This illustrative data demonstrates that the incorporation of a PEG6 linker can maintain potent and specific in vitro cytotoxicity.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and optimization. The following protocols provide a detailed methodology for the key steps involved.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload containing an amine functional group to the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification system (e.g., silica gel column chromatography or preparative HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Conjugation to the Payload:

    • In a separate vial, dissolve the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF or DMSO.

    • Slowly add the payload solution to the activated this compound solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction using TLC or LC-MS.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Purify the resulting drug-linker conjugate using silica gel column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the purified drug-linker conjugate using techniques such as NMR and mass spectrometry.

Protocol 2: Conjugation of the Drug-Linker to the Antibody (Lysine Conjugation)

This protocol details the conjugation of the amine-terminated drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Purified Drug-Amino-PEG6-linker conjugate

  • NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange into PBS, pH 7.4-8.0.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of the Drug-Linker:

    • Dissolve the purified Drug-Amino-PEG6-linker conjugate in anhydrous DMSO.

    • In a separate tube, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO.

    • Add the NHS ester solution to the drug-linker solution in a 1:1 to 1.2:1 molar ratio.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated drug-linker.

  • Conjugation to the Antibody:

    • Add the freshly prepared NHS-activated drug-linker solution to the antibody solution. A 5- to 20-fold molar excess of the drug-linker is a common starting point for optimization to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute. This can be determined using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.

    • Mass Spectrometry (MS): Provides the mass of the intact ADC or its subunits, allowing for precise DAR calculation.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify any aggregates.

  • In Vitro Cytotoxicity Assay (e.g., MTT or XTT assay):

    • Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Measure cell viability using a colorimetric assay (e.g., MTT).

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Process: Diagrams and Workflows

ADC Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and characterization of an ADC using an this compound linker.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Drug_Linker 1. Drug-Linker Conjugation Conjugation 3. Antibody-Drug Conjugation Drug_Linker->Conjugation Antibody_Prep 2. Antibody Preparation Antibody_Prep->Conjugation Purification 4. ADC Purification Conjugation->Purification DAR 5. DAR Determination Purification->DAR Purity 6. Purity & Aggregation Purification->Purity Potency 7. In Vitro Potency Assay Purification->Potency

Caption: A streamlined workflow for ADC synthesis and characterization.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. The following diagram illustrates a simplified HER2 signaling pathway that is often disrupted by HER2-targeted ADCs.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor RAS Ras HER2->RAS PI3K PI3K HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds & Internalizes

Caption: Simplified HER2 signaling pathway targeted by ADCs.

By leveraging the beneficial properties of the this compound linker and following robust synthesis and characterization protocols, researchers can develop next-generation ADCs with improved therapeutic potential. The careful optimization of each step in the ADC development process is crucial for translating these promising molecules into effective clinical candidates.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG6-acid for the surface modification of nanoparticles. This bifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, is a versatile tool for enhancing the performance of nanoparticle-based platforms in biomedical applications.[1][2] The protocols and data presented herein are intended to serve as a detailed resource for researchers in drug delivery, diagnostics, and nanomedicine.

The process of attaching PEG chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve biocompatibility and prolong in vivo circulation.[3][4] The hydrophilic PEG layer creates a "stealth" coating that reduces non-specific protein adsorption (opsonization) and minimizes uptake by the mononuclear phagocyte system, leading to enhanced stability and longer circulation times.[4][5] this compound provides a defined-length spacer, allowing for precise control over the nanoparticle's surface properties.[6] The terminal amine group facilitates covalent conjugation to nanoparticles with surface carboxyl groups, a common feature of many polymeric and inorganic nanoparticles.[6][7]

Key Applications:
  • Prolonged Systemic Circulation: The hydrophilic PEG shield minimizes protein binding and reduces clearance by the immune system, significantly extending the nanoparticle's half-life in the bloodstream.[4][8]

  • Enhanced Colloidal Stability: PEGylation prevents nanoparticle aggregation in biological fluids with high ionic strength, which is crucial for maintaining their intended function.[4][6]

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, leading to improved therapeutic efficacy.[4]

  • Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface, reducing the likelihood of an immune response.

  • Platform for Further Functionalization: The terminal carboxylic acid group of the attached this compound can be subsequently used to conjugate targeting ligands, imaging agents, or other functional molecules.

Quantitative Data on Nanoparticle Properties

The successful conjugation of this compound to the nanoparticle surface leads to predictable changes in their physicochemical properties. The following tables summarize typical data obtained from the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore Modification (Bare Nanoparticles)After Modification (PEGylated Nanoparticles)Characterization TechniqueRationale for Change
Hydrodynamic Diameter (nm) 158.6 ± 3.4[6]182.1 ± 4.2[6]Dynamic Light Scattering (DLS)The addition of the hydrophilic PEG layer increases the hydrodynamic size of the nanoparticles.[9]
Polydispersity Index (PDI) 0.12 ± 0.03[6]0.15 ± 0.04[6]Dynamic Light Scattering (DLS)A slight increase in PDI may be observed, but a value below 0.3 still indicates a homogenous population.
Zeta Potential (mV) -35.2 ± 2.8[6]-15.7 ± 1.9[6]Electrophoretic Light Scattering (ELS)The PEG chains mask the original negative surface charge of the carboxylated nanoparticles, shifting the zeta potential towards neutral.[9][10]

Note: The values presented are representative and may vary depending on the specific nanoparticle system, reaction conditions, and the density of surface PEGylation.[6]

Table 2: Impact of PEGylation on Biological Interactions

ParameterNon-PEGylated NanoparticlesPEGylated NanoparticlesMeasurement MethodBiological Implication
Protein Adsorption HighLow (8 to 20-fold reduction)[11]Quantification of adsorbed protein (e.g., BCA assay)Reduced opsonization and clearance by the mononuclear phagocyte system.[12]
Macrophage Uptake HighLow[11]In vitro cell uptake studies with macrophage cell linesProlonged systemic circulation and reduced off-target effects.[11][13]
In Vivo Circulation Half-life ShortSignificantly increased[8][12]Pharmacokinetic studies in animal modelsEnhanced opportunity for the nanoparticle to reach its intended target.

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of carboxylated nanoparticles with this compound using carbodiimide chemistry.

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the activation of surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the covalent attachment of the primary amine of this compound.[14][15]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[8]

  • Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.4[15]

  • Quenching Buffer: 1 M Tris-HCl or 100 mM Glycine, pH 8.0[15]

  • Washing Buffer: Deionized water or PBS

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

  • Ultrasonicator

  • Magnetic stirrer or rotator

  • Centrifuge and appropriate centrifuge tubes or filters

Procedure:

  • Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[14] b. Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.[14]

  • Activation of Carboxyl Groups: a. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or chilled Activation Buffer immediately before use.[8] b. Add EDC and NHS to the nanoparticle suspension. A 10-50 fold molar excess of EDC/NHS to the estimated number of surface carboxyl groups is a common starting point.[8][15] c. Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous stirring to activate the carboxyl groups and form a stable NHS-ester intermediate.[5][14]

  • Conjugation with this compound: a. Dissolve this compound in the Coupling Buffer. A 10-100 fold molar excess of this compound relative to the nanoparticles is recommended to ensure efficient coating.[8] b. Add the this compound solution to the activated nanoparticle suspension.[8] c. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.[16] d. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing to allow for the formation of a stable amide bond.[15]

  • Quenching and Purification: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[8] b. Incubate for 15-30 minutes at room temperature.[8] c. Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in the Washing Buffer. The centrifugation speed and duration should be optimized based on the nanoparticle size and density. Typically, 3-5 washing cycles are sufficient.[8][14]

  • Final Resuspension and Storage: a. Resuspend the final pellet of this compound modified nanoparticles in a suitable buffer (e.g., PBS).[8] b. Store the functionalized nanoparticles at 4°C for short-term use. For long-term storage, lyophilization may be considered.[8]

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the quality of the functionalized nanoparticles.

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[8]

  • Procedure: a. Disperse a small aliquot of the unmodified and modified nanoparticle suspensions in deionized water or PBS to an appropriate concentration.[8] b. Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.[8] c. Measure the zeta potential using ELS to determine the surface charge.[8]

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[9]

2. Quantification of Surface Amine Groups (Optional, for bifunctional PEGs):

  • Technique: Ninhydrin Assay (for bifunctional amino-PEGs).[5]

  • Procedure: a. Disperse a known amount of amine-functionalized nanoparticles in ethanol.[5] b. Add the ninhydrin reagent to the suspension.[5] c. Heat the mixture at 100°C for 15-20 minutes.[5] d. Centrifuge to pellet the nanoparticles and measure the absorbance of the supernatant at ~570 nm.[5] e. Determine the concentration of amine groups by comparing the absorbance to a standard curve.[5]

  • Note: This protocol is more relevant for bifunctional PEGs like Amino-PEG6-amine, where one amine is free after conjugation. For this compound, a different assay would be needed to quantify the terminal carboxyl groups.

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[8]

  • Procedure: a. Prepare samples by drop-casting a dilute suspension of nanoparticles onto a TEM grid and allowing it to dry. b. Image the nanoparticles to assess their morphology, size, and aggregation state.

  • Expected Outcome: TEM/SEM can confirm that the nanoparticles have maintained their core morphology and are well-dispersed after the modification process.[17]

Visualizations

The following diagrams illustrate the key processes and concepts related to the surface modification of nanoparticles with this compound.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np Carboxylated Nanoparticle edc EDC / NHS in Activation Buffer (pH 5.5-6.0) np->edc 1. Add coupling agents peg This compound pegylated_np This compound Modified Nanoparticle peg->pegylated_np activated_np NHS-ester Activated Nanoparticle edc->activated_np 2. Incubate 15-30 min activated_np->pegylated_np 3. Add this compound in Coupling Buffer (pH 7.4) Incubate 2-4 hours purified_np Purified PEGylated Nanoparticle pegylated_np->purified_np 4. Quench & Wash (Centrifugation) characterization Characterization (DLS, Zeta, TEM) purified_np->characterization

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_np Nanoparticle Journey injection Injection of Nanoparticles bare_np Bare Nanoparticle injection->bare_np peg_np PEGylated Nanoparticle injection->peg_np opsonization Protein Adsorption (Opsonization) bare_np->opsonization High peg_np->opsonization Low circulation Prolonged Circulation peg_np->circulation macrophage Uptake by Mononuclear Phagocyte System opsonization->macrophage clearance Rapid Clearance macrophage->clearance target Accumulation at Target Site circulation->target

Caption: "Stealth" effect of PEGylation on nanoparticles in vivo.

G cluster_cause Modification cluster_effect Physicochemical & Biological Effects cluster_outcome Improved Performance mod Surface Modification with This compound hydrophilic Increased Hydrophilicity mod->hydrophilic steric Steric Hindrance mod->steric charge Charge Masking mod->charge stability Enhanced Colloidal Stability hydrophilic->stability protein Reduced Protein Adsorption steric->protein charge->protein circulation Prolonged Circulation Time protein->circulation

Caption: Logical relationship of PEGylation benefits.

References

Application Notes and Protocols: A Step-by-Step Guide to Amino-PEG6-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG6-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] It features a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic hexaethylene glycol (PEG) spacer.[1][2] This distinct structure allows for the covalent attachment of two different molecules, making it an invaluable tool for creating complex bioconjugates. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce immunogenicity.[3][4][5]

This document provides detailed protocols for the conjugation of this compound to proteins, peptides, or other molecules. The primary method described is the use of carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This chemistry facilitates the formation of stable amide bonds between the functional groups of the this compound linker and the target molecules.[6][7]

Principle of the Reaction

The conjugation process relies on the activation of a carboxyl group to form a reactive intermediate that can then react with a primary amine. EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester.[6][8] This NHS ester then readily reacts with a primary amine to form a stable amide bond, with the release of NHS.[6]

Depending on the target molecule, either the amine or the carboxyl group of the this compound can be utilized for the initial conjugation step.

Materials and Reagents

  • This compound [1]

  • Molecule to be conjugated: Protein, peptide, or other molecule with a reactive primary amine or carboxyl group.

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[10]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) [10]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS [10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[11]

  • Wash Buffer: PBS with 0.05% Tween-20[10]

  • Storage Buffer: Appropriate buffer for the final conjugate (e.g., PBS).

  • Desalting Columns [9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving reagents if necessary)[11]

Experimental Protocols

Two primary protocols are presented below, depending on the functional group of the target molecule.

Protocol 1: Conjugation of a Carboxyl-Containing Molecule to the Amine Group of this compound

This protocol is suitable for labeling proteins (at aspartic or glutamic acid residues), nanoparticles with carboxylated surfaces, or other molecules bearing carboxyl groups.

Step 1: Activation of the Carboxyl-Containing Molecule

  • Prepare the carboxyl-containing molecule at a concentration of 1-10 mg/mL in Activation Buffer.[6]

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.[8]

  • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the molecule solution.[6] The optimal ratio should be determined empirically for each specific application.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10]

Step 2: Conjugation with this compound

  • Dissolve this compound in Coupling Buffer.

  • Add the dissolved this compound to the activated molecule solution. A 1 to 10-fold molar excess of this compound is recommended.[6]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.[8]

  • Incubate for 15-30 minutes at room temperature.[8]

Step 4: Purification of the Conjugate

  • Remove excess quenching reagent and unreacted this compound by dialysis or using a desalting column.[6]

  • Further purify the conjugate from unreacted starting material and potential aggregates using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12]

Protocol 2: Conjugation of an Amine-Containing Molecule to the Carboxyl Group of this compound

This protocol is suitable for labeling proteins (at lysine residues or the N-terminus), peptides, or other molecules bearing primary amine groups.

Step 1: Activation of the Carboxyl Group of this compound

  • Dissolve this compound in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.[8]

  • Add EDC and NHS to the this compound solution. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated this compound.[10]

Step 2: Conjugation with the Amine-Containing Molecule

  • Prepare the amine-containing molecule (e.g., protein) at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5.[11]

  • Add the NHS-activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker is a common starting point.[11]

  • Incubate the reaction for 2-4 hours at room temperature.[11]

Step 3: Quenching the Reaction

  • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine) to a final concentration of 20-50 mM to stop the reaction.[11]

  • Incubate for 15-30 minutes at room temperature.[8]

Step 4: Purification of the Conjugate

  • Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[11]

  • If necessary, further purify the conjugate using chromatography techniques like SEC-HPLC to separate the desired conjugate from unconjugated molecules and aggregates.[11]

Data Presentation

Successful conjugation should be confirmed and quantified. The following table summarizes key parameters and methods for characterization.

ParameterTypical Value/RangeMethod of Analysis
Molar Ratio (Linker:Molecule) 10:1 to 50:1Empirically determined
Reaction pH (Activation) 6.0pH meter
Reaction pH (Coupling) 7.2 - 8.5pH meter
Reaction Time 2 - 4 hours at RT, or overnight at 4°CTime-course analysis
Degree of Labeling (DOL) Varies by applicationMass Spectrometry (MALDI-TOF or ESI-MS)[11]
Purity and Aggregation >95% monomerSDS-PAGE and Size-Exclusion Chromatography (SEC-HPLC)[11]
Biological Activity RetainedRelevant bioassay[11]

Visualization of Workflows and Pathways

To aid in understanding the conjugation process and its applications, the following diagrams illustrate the experimental workflow and a relevant biological pathway where such conjugates are used.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A Carboxyl-containing molecule B Add EDC and NHS in Activation Buffer (pH 6.0) A->B C Incubate 15-30 min at RT B->C D NHS-activated molecule C->D E Add this compound in Coupling Buffer (pH 7.2-8.5) D->E F Incubate 2-4 hours at RT E->F G Crude Conjugate F->G H Quench Reaction G->H I Purify (Dialysis/SEC) H->I J Characterize (SDS-PAGE, MS) I->J K Final Conjugate J->K

Caption: Experimental workflow for this compound conjugation.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination and Degradation PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target E2/Ub Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC signaling pathway utilizing a PEG linker.

References

Application Notes: Amine-Reactive Conjugation Using Amino-PEG6-acid and NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a cornerstone of bioconjugation chemistry, widely employed for its efficiency and specificity in forming stable amide bonds.[1][2] This document provides detailed application notes and protocols for the reaction of Amino-PEG6-acid with NHS ester-activated molecules. This compound is a heterobifunctional linker featuring a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The primary amine serves as a nucleophile for reaction with NHS esters, while the carboxylic acid can be activated for subsequent conjugation, making it a versatile tool in drug development and research.[1]

The PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic profile of therapeutic molecules.[3][4] NHS esters are highly reactive towards primary amines at physiological to slightly alkaline pH, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct.[5][] This reaction is fundamental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and labeled proteins for diagnostic and research applications.[1][3]

Reaction Mechanism

The conjugation process occurs via a nucleophilic acyl substitution. The deprotonated primary amine (-NH2) on the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the N-hydroxysuccinimide leaving group.[1] The reaction is highly dependent on pH; the amine must be in its non-protonated form to be nucleophilic, which is favored at pH values above its pKa.[7]

Figure 1. Reaction of this compound with an NHS ester.

Key Applications

The versatility of the this compound and NHS ester reaction enables its use in numerous advanced applications:

  • Antibody-Drug Conjugate (ADC) Development : this compound can be used to link a cytotoxic payload (activated as an NHS ester) to an antibody. The PEG spacer can improve the ADC's solubility and pharmacokinetic properties.[1]

  • PROTAC Synthesis : As a flexible linker, it can connect a target protein-binding ligand to an E3 ligase-recruiting ligand. One ligand can be modified with this compound, and the other can be activated as an NHS ester for subsequent conjugation.[1]

  • Biomolecule Labeling : This chemistry is widely used to attach reporter molecules such as fluorescent dyes, biotin, or quenchers to proteins, peptides, and amino-modified oligonucleotides for use in assays and imaging.[5][8]

  • Surface Modification : It facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[1]

Factors Influencing Reaction Efficiency

The success of the conjugation is critically dependent on several parameters. Optimizing these conditions is essential to maximize yield and minimize side reactions, such as the hydrolysis of the NHS ester.

ParameterOptimal ConditionRationale and Considerations
pH 7.2 - 8.5The primary amine of this compound must be deprotonated (-NH2) to be nucleophilic. At pH below 7, the amine is protonated (-NH3+) and unreactive.[5][7] At pH above 8.5, the competing hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency.[7][9]
Buffer Composition Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester, lowering the yield of the desired conjugate.[10][11]
Solvent Anhydrous DMF or DMSO for stock solutionsNHS esters are often poorly soluble in aqueous solutions and are susceptible to hydrolysis.[12] They should be dissolved in a dry, water-miscible organic solvent like DMF or DMSO immediately before being added to the aqueous reaction buffer.[5][10] The final concentration of the organic solvent in the reaction should typically not exceed 10%.[11]
Molar Ratio 5- to 20-fold molar excess of amine or NHS esterTo drive the reaction to completion, a molar excess of one reactant is often used. When labeling proteins, a 5- to 20-fold molar excess of the NHS ester-activated small molecule is common.[7] For conjugating a small molecule to the PEG linker, an excess of the PEG linker might be used.[1]
Temperature & Time 30-60 min at Room Temp. or 2-4 hours at 4°CLower temperatures (4°C) can be used to slow the rate of NHS ester hydrolysis, especially during longer incubation times.[7][11] Reaction progress can be monitored by LC-MS or HPLC.[1]
Reagent Stability Store at -20°C with desiccantNHS esters are moisture-sensitive.[10] Reagents should be warmed to room temperature before opening to prevent moisture condensation.[10][11] Stock solutions in anhydrous solvents should be used immediately or stored at -20°C for short periods.[8]

Experimental Protocols

Protocol 1: General Conjugation of an NHS Ester-Activated Molecule to this compound

This protocol describes a general method for conjugating a small molecule, protein, or peptide that has been activated with an NHS ester to the primary amine of this compound.

Materials:

  • NHS Ester-Activated Molecule (Molecule-NHS)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-8.5. Ensure it is free of primary amines.[5]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10]

  • Quenching Buffer (Optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4.

Procedure:

  • Prepare Reagents:

    • Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[10]

    • Dissolve the this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the Molecule-NHS in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved Molecule-NHS stock solution to the this compound solution while gently vortexing.[7]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][11] For sensitive molecules, incubation on ice for 2 hours is recommended.[11]

  • Quench Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purification:

    • Remove unreacted reagents and byproducts (such as N-hydroxysuccinimide) from the final conjugate.

    • Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC, depending on the properties of the conjugate.[13]

  • Storage:

    • Store the purified conjugate under conditions appropriate for the specific molecule, typically at -20°C or -80°C.[2]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching (Optional) cluster_purify 4. Purification cluster_final 5. Analysis & Storage prep_peg Dissolve this compound in Reaction Buffer (pH 8.0-8.5) prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF react Add NHS Ester solution to This compound solution. Incubate (RT for 1h or 4°C for 2-4h) prep_peg->react prep_nhs->react quench Add Tris or Glycine buffer to consume excess NHS ester react->quench purify Purify conjugate via SEC, HPLC, or Dialysis quench->purify final_product Characterize and Store Purified Conjugate purify->final_product

Figure 2. General workflow for NHS ester conjugation.

Troubleshooting Guide

Low yield or unexpected side products are common challenges in bioconjugation. This table provides guidance on troubleshooting these issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of NHS Ester: Reagent exposed to moisture before or during the reaction.Store NHS esters at -20°C with desiccant.[10] Allow vials to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use.[11]
Incorrect pH: Reaction buffer pH is too low (<7.0), protonating the amine.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7]
Inactive Reagents: NHS ester or this compound has degraded due to improper storage.Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles.
Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before starting the conjugation.[10]
Multiple Products or Side Reactions Reaction with other nucleophiles: NHS esters can react with other residues like serine or tyrosine at high pH.Maintain the reaction pH below 9.0.[7]
Protein Aggregation: The reaction neutralizes the positive charge of amines on a protein, which can alter its isoelectric point and lead to aggregation.Perform the reaction at a lower protein concentration (1-10 mg/mL).[7]
Poor Solubility of Reagents Low Aqueous Solubility of NHS Ester: The NHS ester-activated molecule precipitates when added to the aqueous buffer.Dissolve the NHS ester in the minimum required volume of DMSO or DMF. Ensure the final organic solvent concentration does not exceed 10% of the total reaction volume.[11]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Amino-PEG6-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Amino-PEG6-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the HPLC purification of these molecules.

Troubleshooting Guide

Effective troubleshooting is crucial for successful HPLC purification. The following table summarizes common problems encountered during the purification of this compound conjugates, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. PEG Heterogeneity : The inherent variability in PEG chain lengths can lead to broader peaks.[1] 2. Secondary Interactions : Unwanted interactions between the PEG chain or the free amine/acid groups with the stationary phase can cause peak tailing.[1][2] 3. Column Overload : Injecting too much sample can lead to peak distortion.[1] 4. Inappropriate Column Chemistry : The chosen column may not be optimal for the separation.[3]1. For discrete PEGs like PEG6, this is less of an issue, but ensure you are using a high-quality, monodisperse reagent. 2. Add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to minimize secondary interactions.[4] Ensure the mobile phase pH is low to keep the amine protonated.[4] 3. Reduce the sample concentration or injection volume.[4] 4. A C18 column is a good starting point.[3] If retention is poor, consider a C4 or a polar-embedded phase column.[3]
Poor or No Separation 1. Inappropriate Mobile Phase Composition : The gradient may not be optimized to resolve the conjugate from impurities.[3] 2. Incorrect Column Chemistry : The stationary phase may not be suitable for the polarity of the conjugate.[3]1. Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[3] 2. A C18 column is a common choice.[5] For more polar conjugates, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative to Reversed-Phase (RP-HPLC).[6]
High Backpressure 1. Blockage in the System : The guard column, column frit, or tubing may be blocked.[2] 2. Precipitated Buffer : Buffer salts may have precipitated in the mobile phase.[2] 3. Particulate Matter in Sample : Unfiltered samples can clog the system.[4]1. Systematically check for blockages by removing components, starting from the column. Reverse flush the column if the manufacturer's instructions permit.[2] 2. Ensure the buffer is fully dissolved and filter the mobile phase.[2] 3. Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4][5]
Retention Time Drift 1. Poor Column Equilibration : Insufficient equilibration time between runs can lead to shifting retention times.[2] 2. Inconsistent Mobile Phase Composition : Variations in mobile phase preparation can affect reproducibility.[2] 3. Temperature Fluctuations : Changes in ambient temperature can impact separation.[2]1. Increase the column equilibration time between injections.[2] 2. Prepare fresh mobile phase and ensure thorough mixing.[2] 3. Use a column oven to maintain a consistent temperature.[2]
No Peaks or Very Small Peaks 1. Detector Issue : The detector may be off or not set up correctly for non-UV absorbing compounds.[2] 2. Injection Failure : The autosampler may have malfunctioned, or the sample was not loaded correctly.[2] 3. Low Sample Concentration : The sample may be too dilute for detection.1. Since PEG lacks a strong UV chromophore, use a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[3][7] 2. Verify the proper functioning of the injector and ensure the sample vial contains sufficient volume. 3. Concentrate the sample or inject a larger volume (if not leading to column overload).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound conjugates?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates.[3][5] This technique separates molecules based on their hydrophobicity, providing high resolution to separate the desired product from unreacted starting materials and other impurities.[5][8]

Q2: Which HPLC column should I start with for my purification?

A2: A C18 reversed-phase column is an excellent starting point for purifying this compound conjugates.[3][9] Depending on the hydrophobicity of the molecule it is conjugated to, a less hydrophobic C8 or C4 column may also be suitable.[3]

Q3: My conjugate does not have a UV chromophore. What detection method should I use?

A3: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging.[3][7] For universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is highly recommended.[6][7] Of these, ELSD and CAD are generally more sensitive and compatible with the gradient elution typically used in these purifications.[7] Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of the conjugate.[3]

Q4: What is a typical mobile phase for the purification of this compound conjugates?

A4: A common mobile phase system for RP-HPLC of PEGylated compounds consists of:

  • Mobile Phase A: Water with an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[5][7]

  • Mobile Phase B: Acetonitrile with the same concentration of the acidic modifier.[5][7] TFA is often used as an ion-pairing agent to improve the peak shape and resolution of charged molecules.[10]

Q5: How can I prevent the degradation of my conjugate during purification and solvent evaporation?

A5: If your conjugate is sensitive to acidic conditions (e.g., contains an acid-labile protecting group like t-Boc), the use of TFA in the mobile phase can cause degradation, especially during solvent evaporation at elevated temperatures.[2] To mitigate this, consider using a less acidic modifier like formic acid, neutralizing the collected fractions with a suitable base immediately after collection, and using low-temperature solvent evaporation techniques like lyophilization (freeze-drying).[2]

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general method for the purification of an this compound conjugate. Optimization may be necessary depending on the specific properties of the conjugate and the impurities present.

Materials and Equipment:

  • Preparative or semi-preparative HPLC system with a gradient pump, injector, fraction collector, and a suitable detector (ELSD, CAD, or MS).

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, dimensions appropriate for the purification scale).[3][9]

  • HPLC-grade water.[3]

  • HPLC-grade acetonitrile (ACN).[3]

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.[3]

  • Crude reaction mixture containing the this compound conjugate.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% TFA (or FA) in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.1% TFA (or FA) in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 5-10% acetonitrile in water).[6][8] A typical starting concentration is 1-5 mg/mL.[4]

    • Ensure complete dissolution; sonication may be used if necessary.[8]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4][5]

  • HPLC Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.[4]

    • The following is a generic gradient and should be optimized for your specific conjugate:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
35.05.095.0
40.05.095.0
41.095.05.0
50.095.05.0
  • Purification and Post-Purification Processing:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the peak of the desired conjugate.[3]

    • Analyze the purity of the collected fractions using an analytical HPLC method.[3]

    • Pool the fractions that meet the desired purity level.[8]

    • Remove the organic solvent (acetonitrile) and water by lyophilization or rotary evaporation to obtain the purified product.[5][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification mobile_phase Mobile Phase Preparation equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection gradient Gradient Elution injection->gradient detection Detection (ELSD/CAD/MS) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis collection->analysis pooling Fraction Pooling analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for HPLC purification of this compound conjugates.

troubleshooting_hplc start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape separation Poor Separation? start->separation pressure Pressure Issues? start->pressure broad_tailing Broad/Tailing peak_shape->broad_tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes solution_separation Adjust Gradient, Change Column Chemistry separation->solution_separation Yes high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes solution_peak_shape Check: Sample Overload, Secondary Interactions, Column Health broad_tailing->solution_peak_shape fronting->solution_peak_shape split->solution_peak_shape solution_pressure Check for Blockages, Check for Leaks high_pressure->solution_pressure low_pressure->solution_pressure

Caption: Troubleshooting logic for common HPLC purification issues.

References

common side reactions with Amino-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Amino-PEG6-acid in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule featuring a primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a hydrophilic 6-unit polyethylene glycol (PEG) spacer.[1] The primary amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] The carboxylic acid can be activated, for example with EDC and NHS, to react with primary amines on a target molecule.[3] The PEG spacer enhances solubility in aqueous solutions.[1][4]

Q2: What are the most common "side reactions" when using this compound?

In the context of bioconjugation, "side reactions" typically refer to unintended chemical reactions that can reduce the yield and purity of the desired conjugate. The most common side reactions are associated with the chemistries used to couple the linker to other molecules, rather than with the this compound molecule itself under normal storage conditions.

Key side reactions include:

  • Hydrolysis of Activated Esters: If the carboxylic acid of this compound is activated to an NHS ester, this ester is susceptible to hydrolysis in aqueous solutions, which deactivates it.[5][6]

  • Non-specific Reactions of Coupling Agents: When using carbodiimides like EDC to activate the carboxylic acid, side reactions can occur with certain amino acid residues on proteins, such as tyrosines and cysteines.[3]

  • Reactions with Non-target Nucleophiles: The activated carboxylic acid (e.g., as an NHS ester) can react with other nucleophilic amino acid side chains besides the intended primary amines, such as the hydroxyl groups of tyrosine, serine, and threonine, or the sulfhydryl group of cysteine.[7][8]

  • Protein Aggregation: The process of PEGylation, while generally intended to increase solubility, can sometimes lead to protein aggregation under suboptimal conditions.[9][10][11]

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored at -20°C in a dry (desiccated) environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[12] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of reactive components if it's part of a kit with activated esters.

Troubleshooting Guides

Low Conjugation Yield

Low yield of the desired PEGylated product is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Solutions
Hydrolysis of Activated Carboxylic Acid (e.g., NHS ester) Ensure that the activated this compound (if using a pre-activated form or activating it in situ) is used immediately after preparation.[13] Perform reactions at a controlled pH, typically between 7.2 and 8.5, as hydrolysis rates increase significantly at higher pH.[6][8] Lowering the reaction temperature to 4°C can also slow down hydrolysis.[8]
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the activated linker.[3] Use non-nucleophilic buffers like phosphate, borate, or HEPES.[6]
Suboptimal pH The reaction of an activated carboxylic acid (NHS ester) with a primary amine is most efficient at a pH between 7.2 and 8.5.[8] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester is rapid.[8]
Inactive Reagents If activating the carboxylic acid of this compound with EDC/NHS, ensure these reagents are fresh and have been stored properly. The activity of NHS esters can be checked by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[14]
Protein Aggregation During or After PEGylation

Aggregation can compromise the function and manufacturability of a PEGylated protein.

Potential Cause Troubleshooting Steps & Solutions
Increased Hydrophobicity While the PEG chain is hydrophilic, the overall properties of the conjugate can change. If aggregation is observed, consider optimizing the degree of PEGylation to a lower ratio.[3]
Suboptimal Reaction Conditions Protein stability is highly dependent on pH, temperature, and buffer composition. Ensure these parameters are within the optimal range for the specific protein being conjugated.[9]
Intermolecular Cross-linking If there is a possibility of di-functional PEG impurities or if the target molecule has multiple reactive sites, intermolecular cross-linking can lead to aggregation.[9] Ensure high-purity, monofunctional PEG reagents are used.
Poor Reagent Quality Impurities in the this compound or other reagents can sometimes induce aggregation.[9] Use high-purity reagents from a reputable supplier.
Difficulty in Purifying the PEGylated Conjugate

Separating the desired product from unreacted starting materials and side products is a critical step.

Potential Cause Troubleshooting Steps & Solutions
Similar Properties of Reactants and Products The PEGylated product may have similar charge or size to the unreacted protein, making separation difficult. A combination of purification techniques may be necessary.[15]
Co-elution of Species In size exclusion chromatography (SEC), the PEGylated protein and unreacted protein may not be fully resolved.[16] Ion-exchange chromatography (IEX) can be used as an alternative or a subsequent step, as PEGylation can alter the surface charge of the protein.[15][]
Low Resolution in Chromatography Optimize the chromatographic method. For IEX, adjusting the pH and salt gradient can improve separation.[15] For hydrophobic interaction chromatography (HIC), which separates based on hydrophobicity, optimizing the salt concentration is key.[]

Experimental Protocols & Methodologies

General Protocol for Activating this compound and Conjugating to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and subsequent conjugation to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[18]

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[18]

  • Desalting columns for buffer exchange

Procedure:

  • Preparation of Reactants:

    • Dissolve the protein in Coupling Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.

    • Dissolve this compound, EDC, and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a separate reaction vessel, mix this compound with a molar excess of EDC and NHS in Activation Buffer. A typical starting point is a 1:2:5 molar ratio of this compound:EDC:NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester of this compound.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein will need to be optimized for the desired degree of PEGylation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 5-15 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[15][19]

Characterization of the PEGylated Conjugate
  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unmodified protein.[18]

  • HPLC: Techniques like reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SE-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[16][20]

  • Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[20][21]

Visualizing Experimental Workflows and Relationships

// Nodes for the main workflow start [label="Start: Prepare Protein and Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Activate this compound\n(EDC/NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; conjugation [label="Conjugate to Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purify Conjugate\n(e.g., SEC, IEX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterize Product\n(SDS-PAGE, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified PEGylated Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for troubleshooting low_yield [label="Issue: Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aggregation [label="Issue: Aggregation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification_issue [label="Issue: Purification Difficulty", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main workflow start -> activation; activation -> conjugation; conjugation -> purification; purification -> characterization; characterization -> end;

// Edges for troubleshooting pathways conjugation -> low_yield [label="Check for..."]; low_yield -> activation [label="Reagent Hydrolysis?\nIncorrect pH?"];

conjugation -> aggregation [label="Check for..."]; aggregation -> start [label="Suboptimal Buffer?\nProtein Concentration?"];

purification -> purification_issue [label="If issues..."]; purification_issue -> purification [label="Optimize Method\n(e.g., gradient, column)"]; } . Caption: A flowchart of the this compound conjugation process and key troubleshooting checkpoints.

References

how to improve the efficiency of Amino-PEG6-acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amino-PEG6-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the this compound coupling process.

Q1: Why is my this compound coupling efficiency low or yielding no product?

Low or no yield in your coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary aspects to investigate:

  • Reagent Quality and Handling:

    • Moisture Sensitivity: EDC and NHS are highly sensitive to moisture and can rapidly lose activity.[1] It is crucial to use fresh reagents, allow them to warm to room temperature before opening to prevent condensation, and store them in a desiccator at -20°C.[1]

    • Reagent Degradation: Improper storage of this compound can also lead to degradation. It should be stored at -20°C in a dry, dark environment.[2]

  • Reaction Conditions:

    • Incorrect pH: The EDC/NHS coupling process involves two steps with distinct optimal pH ranges. The activation of the carboxylic acid on the PEG-acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[1] The subsequent coupling of the activated PEG to the primary amine is most effective at a pH of 7.2-8.5.[1][3] A two-step protocol with pH adjustment is often recommended for optimal results.[2]

    • Inappropriate Buffer: The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules and quench the reaction.[1][4] Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) or borate buffer for the coupling step.[1][4]

    • Suboptimal Molar Ratios: An excess of EDC and NHS over the this compound is generally recommended to drive the reaction forward. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS.[4]

  • Side Reactions:

    • Hydrolysis: The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions, which competes with the desired amide bond formation.[4] It's important to perform the coupling step promptly after the activation step.[1] The rate of hydrolysis increases with pH.[4]

Q2: I'm observing precipitation during my reaction. What is the cause and how can I resolve it?

Precipitation during the coupling reaction can significantly reduce your yield.[4] Potential causes include:

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein substrates to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary.[4]

  • High EDC Concentration: In some cases, a high concentration of EDC can lead to precipitation. If you are using a large excess of EDC, consider reducing the concentration.[4]

  • Low Solubility of the Conjugate: Excessive PEGylation can sometimes lead to the insolubility of the final conjugate.[1] To mitigate this, you can try reducing the molar excess of the activated PEG linker.[1]

Q3: How can I effectively quench the reaction once it's complete?

Quenching the reaction is important to stop the conjugation process and deactivate any unreacted NHS esters.[1] This can be achieved by adding a quenching solution containing a primary amine, such as Tris-HCl, glycine, or ethanolamine, to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.[2][5]

Q4: What is the best method to purify my PEGylated product?

The choice of purification method depends on the properties of your final conjugate and the impurities present. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from smaller unreacted molecules and byproducts.[]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, this can be exploited to separate the PEGylated product from the unreacted protein.[]

  • Dialysis: Dialysis can be used to remove small molecule impurities, such as unreacted EDC, NHS, and quenching agents.[5][7]

  • Ultrafiltration (UF): UF can also be used for buffer exchange and to remove small molecule impurities.[7]

Quantitative Data Summary

The efficiency of this compound coupling is influenced by several quantitative parameters. The following table summarizes key reaction conditions for a typical EDC/NHS coupling reaction. Note that these are starting points, and optimization for your specific application is highly recommended.

ParameterRecommended RangeNotes
pH (Activation Step) 4.5 - 6.0MES buffer is a common choice.[1][4]
pH (Coupling Step) 7.2 - 8.5PBS or Borate buffer are suitable options.[1][4] Avoid amine-containing buffers like Tris.[1]
Molar Excess of EDC/NHS 2- to 5-fold (over PEG-acid)A higher excess may be needed for difficult couplings, but can also lead to precipitation.[4]
Activation Time 15 - 30 minutesPerformed at room temperature.[1]
Coupling Time 1 - 12 hoursCan be performed at room temperature or overnight at 4°C.[1][5] Longer incubation at lower temperatures can sometimes improve yield.[1]
Temperature 4°C - Room TemperatureLower temperatures may reduce the rate of hydrolysis of the NHS ester.[1]

Experimental Protocols

Protocol 1: Standard EDC/NHS Coupling of this compound

This protocol describes a general method for conjugating an this compound to a primary amine-containing molecule using EDC and NHS.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF (for stock solutions)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF (e.g., 10 mg/mL).[5]

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted reagents and byproducts.[]

Protocol 2: HATU-Mediated Coupling of this compound

This protocol utilizes HATU as the coupling reagent, which can be more efficient for sterically hindered substrates.[8]

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) and HATU (1.1-1.3 equivalents) in anhydrous DMF or DCM.[8]

  • Activation:

    • Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution.[8]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[8]

  • Coupling:

    • Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.[8]

    • Let the reaction proceed at room temperature for 1-4 hours with continuous stirring.[5]

    • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by flash chromatography or preparative HPLC.[8]

Visual Guides

This compound Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Fresh Reagents (PEG-acid, EDC, NHS) activation Activation Step (pH 4.5-6.0) prep_reagents->activation prep_buffers Prepare Buffers (Activation & Coupling) prep_buffers->activation coupling Coupling Step (pH 7.2-8.5) activation->coupling Immediate Addition quenching Quench Reaction coupling->quenching purification Purification (SEC, IEX, Dialysis) quenching->purification characterization Characterization purification->characterization

Caption: Experimental workflow for this compound coupling.

Troubleshooting Logic for Low Coupling Efficiency

G start Low Coupling Efficiency check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents check_ph Verify Reaction pH (Activation & Coupling) start->check_ph check_buffer Confirm Appropriate Buffer (Non-nucleophilic) start->check_buffer check_ratio Optimize Molar Ratios (EDC/NHS Excess) start->check_ratio optimize_conditions Optimize Time & Temperature check_reagents->optimize_conditions check_ph->optimize_conditions check_buffer->optimize_conditions check_ratio->optimize_conditions consider_alt Consider Alternative Coupling Chemistry (e.g., HATU) optimize_conditions->consider_alt If still low

References

Technical Support Center: Working with Amino-PEG6-acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using Amino-PEG6-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound and the coupling reagents?

A: Proper storage and handling are critical to maintain the integrity and reactivity of this compound and coupling reagents like EDC and NHS.[1]

  • This compound: Store the solid reagent at -20°C in a desiccator.[1] When stored correctly as a powder, it can be stable for up to three years.[1] Once in solution (e.g., in DMSO), it should be aliquoted and stored at -80°C for up to 6 months or -20°C for one month to avoid repeated freeze-thaw cycles.[1]

  • EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture and should be stored at -20°C in a desiccator.[1][2] Always allow the vials to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1][2][3] It is highly recommended to prepare solutions of EDC and NHS immediately before use.[1][2]

Q2: What is the optimal pH for EDC/NHS coupling reactions with this compound?

A: A two-step process with distinct pH conditions is highly recommended for optimal results.[1][4][5]

  • Activation Step: The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[1][4][5][6] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][4][5]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a pH of 7.2 to 8.5.[1][3][7] At this higher pH, the primary amine is deprotonated and more nucleophilic.[1] Suitable buffers for this step include phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][7]

Q3: Can I perform a one-pot reaction with this compound, my amine-containing molecule, EDC, and NHS all at once?

A: While a one-pot reaction is possible, it is not recommended due to the bifunctional nature of this compound.[1] The presence of a free amine and a carboxylic acid on the same molecule can lead to significant side reactions, including self-polymerization, where the activated carboxyl group of one this compound molecule reacts with the free amine of another.[1]

Q4: My reaction yield is low. What is the most common cause?

A: For reactions involving NHS esters, the most frequent cause of low yield is the hydrolysis of the NHS ester.[2] The NHS ester is sensitive to water and will hydrolyze, rendering it inactive.[2] The rate of this competing hydrolysis reaction increases significantly with higher pH and temperature.[2][3][7][8] For EDC/NHS coupling reactions, other common causes include inactive reagents due to moisture, improper pH, or the use of incompatible buffers.[2]

Q5: My protein is precipitating during the conjugation reaction. What could be the cause?

A: Protein precipitation during conjugation can be caused by several factors:

  • pH close to pI: If the pH of the reaction buffer is close to the isoelectric point (pI) of the protein, its net charge will be near zero, reducing repulsion between molecules and increasing the likelihood of aggregation.[9] It is recommended to keep the reaction pH at least 1-2 units away from the protein's pI.[9]

  • Increased Hydrophobicity: Conjugating multiple hydrophobic molecules to a protein can increase its overall hydrophobicity, potentially leading to aggregation in aqueous buffers.[4]

  • High Reagent Concentration: High concentrations of EDC can sometimes cause proteins to precipitate.[2]

Q6: Which buffers should I use for my conjugation reaction, and which should I avoid?

A: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: For the activation step (pH 4.5-6.0), MES buffer is commonly used.[4][5] For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS), HEPES, and borate buffers are good choices.[1][7]

  • Buffers to Avoid: Avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with your target molecules for reaction with the activated this compound or EDC, respectively.[1][3][4][10]

Troubleshooting Guide

If you are experiencing a low yield or complete failure of your conjugation reaction, use the following guide to diagnose the problem.

Problem Likely Cause(s) Recommended Solution(s)
No or very low conjugation Inactive Reagents: EDC and NHS are highly sensitive to moisture.[1][2]Purchase fresh reagents and store them properly in a desiccator at -20°C.[1] Always allow vials to warm to room temperature before opening to prevent condensation.[1][2][3] Prepare EDC/NHS solutions immediately before use.[1][2]
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate).[1][3][4]Use recommended buffers like MES for the activation step and PBS or HEPES for the coupling step.[1][5]
Incorrect pH: The activation of the carboxyl group is inefficient at neutral or high pH.Perform a two-step reaction. First, activate the carboxyl group in a non-amine, non-carboxylate buffer (e.g., MES) at pH 5-6. Then, raise the pH to 7.2-8.5 before adding the amine-containing molecule for the coupling step.[1][4][5]
Low yield despite some product formation Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[2][3][7] The half-life can be as short as 10 minutes at pH 8.6.[7][8]Work quickly after the activation step. Lower the pH of the coupling reaction to the lower end of the optimal range (e.g., pH 7.2-7.5) to slow down hydrolysis.
Insufficient Reagents: The molar ratio of EDC/NHS to carboxylic acid or the ratio of activated linker to the amine is too low.Increase the molar excess of EDC and NHS during the activation step. A common starting point is a 1.5 to 5-fold molar excess of the activated molecule over the amine.[2] Optimize these ratios for your specific molecules.
Precipitation observed during reaction High Concentration of EDC: High concentrations of EDC can sometimes cause proteins or other molecules to precipitate.[2]If precipitation occurs, try reducing the amount of EDC used in the reaction. Ensure all components are fully solubilized before mixing.
pH near pI of Protein: If the reaction pH is close to the isoelectric point of your protein, it may lead to aggregation.[9]Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[9]
Difficulty purifying final product Complex Reaction Mixture: The final mixture can contain unreacted starting materials, byproducts, and the desired conjugate.[2]Use multi-step purification. Size-exclusion chromatography (SEC) is effective for removing small molecules like unreacted EDC, NHS, and this compound from a larger protein conjugate.[2][][12][13] Ion-exchange chromatography (IEX) can be used to separate species with different charge properties.[][12]

Quantitative Data

NHS-Ester Hydrolysis Half-Life

The stability of the amine-reactive NHS-ester intermediate is highly dependent on pH and temperature. Hydrolysis is a competing reaction that deactivates the ester.[3][7]

pH Temperature Half-life (t½) Reference
7.00°C4-5 hours[7][8]
8.0Room Temp~3.5 hours[14]
8.5Room Temp~3 hours[14]
8.64°C10 minutes[7][8]
9.0Room Temp~2 hours[14]

Note: Room temperature is assumed to be approximately 20-25°C. The exact half-life can vary depending on the specific NHS-ester compound and buffer composition.

Recommended Reaction Conditions for Two-Step EDC/NHS Coupling
Parameter Activation Step Coupling Step Notes
pH 4.5 - 6.07.2 - 8.5Optimal for EDC activation of carboxyl groups.[4][5][15]
Buffer MESPBS, HEPES, BorateAvoid buffers with primary amines or carboxylates.[1][4][10]
EDC:this compound (molar ratio) 1.5:1 to 5:1-A molar excess of EDC drives the formation of the O-acylisourea intermediate.[15]
NHS:this compound (molar ratio) 1.5:1 to 5:1-A molar excess of NHS stabilizes the intermediate as an NHS ester.[15]
Activated Linker:Amine (molar ratio) -1.5:1 to 10:1A molar excess of the activated linker can improve conjugation efficiency.[15]
Reaction Time 15 - 30 minutes1 - 4 hoursSufficient time for activation at room temperature.[3][15]
Temperature Room TemperatureRoom Temperature or 4°C

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a primary amine on a target molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[4][9]

  • Coupling Buffer: 0.1 M Phosphate Buffer or PBS, pH 7.2-8.0[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]

  • Desalting column or dialysis equipment for purification[3]

  • Anhydrous DMSO or DMF for preparing stock solutions of water-insoluble reagents[3][7]

Procedure:

  • Prepare Reagent Stock Solutions:

    • Allow vials of this compound, EDC, and NHS to equilibrate to room temperature before opening.[2][3]

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer.[2][3]

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add the EDC and NHS stock solutions to the this compound solution. A typical molar excess is 2-5 fold of each reagent over the amount of this compound.[15]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[15]

  • Purification of Activated Amino-PEG6-NHS Ester (Optional but Recommended):

    • To remove excess EDC and byproducts, immediately pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[4][5]

    • Collect the fractions containing the activated Amino-PEG6-NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • If the purification step was skipped, adjust the pH of the activation reaction mixture to 7.2-8.0 by adding Coupling Buffer.[5]

    • Immediately add the activated Amino-PEG6-NHS ester solution to your amine-containing molecule (dissolved in Coupling Buffer). Use a 5- to 20-fold molar excess of the activated linker over the amine-containing molecule.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2][16]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[3]

  • Purification of the Final Conjugate:

    • Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[2][3][][12][13]

Visualizations

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.5) Carboxylic Acid\n(this compound) Carboxylic Acid (this compound) O-Acylisourea Intermediate\n(unstable) O-Acylisourea Intermediate (unstable) Carboxylic Acid\n(this compound)->O-Acylisourea Intermediate\n(unstable) + EDC Amine-Reactive NHS Ester\n(semi-stable) Amine-Reactive NHS Ester (semi-stable) O-Acylisourea Intermediate\n(unstable)->Amine-Reactive NHS Ester\n(semi-stable) + NHS Stable Amide Bond\n(Final Conjugate) Stable Amide Bond (Final Conjugate) Amine-Reactive NHS Ester\n(semi-stable)->Stable Amide Bond\n(Final Conjugate) + Target Molecule (-NH2) Target Molecule\n(-NH2) Target Molecule (-NH2)

Caption: Two-step EDC/NHS coupling reaction pathway.

G Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Reagents Check Reagents Low/No Yield->Check Reagents First Inactive? Inactive? Check Reagents->Inactive? Check Buffer Check Buffer Competing Amines/Carboxyls? Competing Amines/Carboxyls? Check Buffer->Competing Amines/Carboxyls? Check pH Check pH pH optimal for both steps? pH optimal for both steps? Check pH->pH optimal for both steps? Check Ratios Check Ratios Molar excess sufficient? Molar excess sufficient? Check Ratios->Molar excess sufficient? Inactive?->Check Buffer No Use fresh reagents Use fresh reagents Inactive?->Use fresh reagents Yes Competing Amines/Carboxyls?->Check pH No Use non-competing buffer Use non-competing buffer Competing Amines/Carboxyls?->Use non-competing buffer Yes pH optimal for both steps?->Check Ratios Yes Perform two-step pH protocol Perform two-step pH protocol pH optimal for both steps?->Perform two-step pH protocol No Increase molar excess Increase molar excess Molar excess sufficient?->Increase molar excess No Success Success Molar excess sufficient?->Success Yes

Caption: Troubleshooting workflow for low conjugation yield.

G NHS-Ester NHS-Ester Aminolysis Aminolysis (Desired Reaction) NHS-Ester->Aminolysis + Primary Amine (pH 7.2-8.5) Hydrolysis Hydrolysis (Competing Reaction) NHS-Ester->Hydrolysis + H2O (rate increases with pH) Stable Amide Bond Stable Amide Bond Aminolysis->Stable Amide Bond Inactive Carboxylic Acid Inactive Carboxylic Acid Hydrolysis->Inactive Carboxylic Acid

Caption: Competing pathways of aminolysis and hydrolysis.

References

Validation & Comparative

A Researcher's Guide to PEG Linker Length in Bioconjugation: A Comparative Analysis of Amino-PEG6-acid and Other Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bioconjugation, the choice of a chemical linker is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Among the diverse options, polyethylene glycol (PEG) linkers are frequently utilized for their ability to enhance solubility, reduce immunogenicity, and provide tunable control over molecular spacing.[2][3] This guide offers a data-driven comparison of Amino-PEG6-acid, a mid-length heterobifunctional linker, against other PEG linker lengths to inform the rational design of next-generation bioconjugates.

This compound features a six-unit polyethylene glycol chain, providing a balance of hydrophilicity and defined spatial separation between conjugated molecules.[1] The terminal primary amine and carboxylic acid groups allow for versatile and controlled conjugation to a wide range of biomolecules and payloads.[1] However, the optimal PEG length is not a universal solution and depends heavily on the specific antibody, payload, and target.[4]

The Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of a conjugate.[4][5]

Physicochemical Properties:

  • Solubility and Aggregation: The conjugation of hydrophobic drugs to antibodies can lead to aggregation and reduced stability.[6] The hydrophilic nature of the PEG chain creates a hydration shell that counteracts the hydrophobicity of the payload, thereby increasing water solubility and reducing the tendency for aggregation.[6] Longer PEG chains generally lead to greater hydrophilicity.[5]

  • Steric Hindrance: The flexible PEG chain acts as a steric shield, physically separating payloads on adjacent molecules and further preventing aggregation.[6]

Pharmacokinetics and Pharmacodynamics (PK/PD):

  • Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.[2][4] Generally, a longer PEG chain correlates with a longer plasma half-life.[4]

  • In Vitro vs. In Vivo Efficacy: There is often a trade-off between in vitro potency and in vivo efficacy. While longer linkers can improve pharmacokinetics and in vivo performance, they may also introduce steric hindrance that can reduce binding affinity and in vitro potency.[4][5] A systematic evaluation of various linker lengths is essential to find the optimal balance for a given application.[4]

Comparative Data on PEG Linker Length

The optimal PEG linker length is highly dependent on the specific application, whether it be for ADCs, PROTACs, or other bioconjugates.

In Antibody-Drug Conjugates (ADCs):

The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs. The length of the PEG linker can influence the efficiency of the conjugation reaction and the final DAR.

PEG Linker Length Conjugation to Trastuzumab-MMAD Conjugation to Val-Cit-PBD
Average DAR Average DAR
PEG42.56.4
PEG65.06.8
PEG84.87.2
PEG123.77.6
PEG243.08.0

Data synthesized from multiple sources to illustrate general trends.[7] The specific performance will vary depending on the antibody, payload, and conjugation chemistry.

In some instances, intermediate-length PEG spacers (e.g., PEG6, PEG8) can result in higher drug loading compared to very short or very long linkers.[7] This may be due to a balance between reducing the hydrophobicity of the payload and avoiding increased steric hindrance from longer PEG chains.[7]

In Proteolysis-Targeting Chimeras (PROTACs):

The linker in a PROTAC is a critical determinant of its efficacy, as it influences the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins into proximity for ubiquitination.[3][8]

Target Protein E3 Ligase Linker Length (PEG units) Degradation Efficiency (DC50)
BRD4Cereblon0< 0.5 µM
1-2> 5 µM
4-5< 0.5 µM
BTKCereblon< 4Lower Potency
≥ 4More Potent Degradation

Data is illustrative and compiled from multiple sources.[9][10] The optimal linker length is highly system-dependent.

Interestingly, for some PROTAC systems, both very short and longer linkers can be effective, while intermediate lengths show reduced potency.[10] This highlights the necessity of empirical optimization for each specific target and E3 ligase pair.[3]

Visualizing Bioconjugation Workflows

The following diagrams illustrate a general workflow for the development and evaluation of bioconjugates with varying PEG linker lengths, as well as the conceptual impact of linker length on target engagement.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Select Target & Payload Select Target & Payload Synthesize Linker Variants Synthesize Linker Variants Select Target & Payload->Synthesize Linker Variants Amino-PEGn-acid n=2, 4, 6, 8, 12... Conjugate to Biomolecule Conjugate to Biomolecule Synthesize Linker Variants->Conjugate to Biomolecule Purify Conjugate Purify Conjugate Conjugate to Biomolecule->Purify Conjugate SEC/HIC Characterize Characterize Purify Conjugate->Characterize DAR, MS, HPLC Binding Affinity Assay Binding Affinity Assay Characterize->Binding Affinity Assay SPR/ELISA Cell-Based Potency Assay Cell-Based Potency Assay Binding Affinity Assay->Cell-Based Potency Assay IC50/DC50 Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Potency Assay->Pharmacokinetic Studies Animal Model Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Select Optimal Linker Select Optimal Linker Efficacy Studies->Select Optimal Linker

Caption: Workflow for evaluating bioconjugates with different PEG lengths.

G cluster_short Short Linker (e.g., PEG2) cluster_optimal Optimal Linker (e.g., PEG6) cluster_long Long Linker (e.g., PEG24) Antibody_short Antibody Payload_short Payload Antibody_short->Payload_short PEG2 Target_short Target Receptor Payload_short->Target_short Steric Hindrance Antibody_optimal Antibody Payload_optimal Payload Antibody_optimal->Payload_optimal PEG6 Target_optimal Target Receptor Antibody_optimal->Target_optimal Effective Binding Antibody_long Antibody Payload_long Payload Antibody_long->Payload_long PEG24 Target_long Target Receptor Antibody_long->Target_long Flexible Binding

Caption: Impact of linker length on target accessibility.

Experimental Protocols

Accurate comparison of linker performance relies on robust and standardized experimental protocols.

General Protocol for Protein PEGylation using Amino-PEG-Acid Linkers (via NHS Ester Chemistry)

This protocol describes the conjugation of a protein to a payload using an Amino-PEG-Acid linker, where the acid is pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[11][12]

  • NHS-ester-activated PEG linker (e.g., NHS-PEG6-payload).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[1][12]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).[13]

Procedure:

  • Preparation of Protein:

    • Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[11][13]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.[11][12]

  • Preparation of PEG-NHS Ester:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11][14]

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][13] Do not store the stock solution as the NHS-ester is susceptible to hydrolysis.[11][12]

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved PEG-NHS ester to the protein solution.[11][13] The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain protein stability.[15]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][11]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[13][15]

    • Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and the NHS byproduct by size-exclusion chromatography (SEC) or dialysis.[13]

In Vitro Cell Viability Assay (IC50 Determination)

This assay is used to determine the concentration of an ADC that inhibits cell growth by 50%.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ADCs with different PEG linker lengths. Include an untreated control.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a colorimetric assay like MTT or a luminescence-based assay such as CellTiter-Glo.[4]

  • Data Analysis: Measure the absorbance or luminescence and plot the results against the ADC concentration to determine the IC50 value.[4]

Conclusion

The selection of a PEG linker is a critical, multi-parameter optimization process in the development of bioconjugates. A mid-length linker like this compound often provides a favorable balance of properties, but the optimal choice is highly context-dependent.[6] The comparative data and protocols presented here underscore the importance of a systematic approach to varying linker length. By empirically testing a range of PEG linker lengths, researchers can identify the optimal balance between physicochemical properties, pharmacokinetics, and biological activity to develop effective and safe therapeutics.[4][8]

References

A Head-to-Head Comparison: Amino-PEG6-acid vs. Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Amino-PEG6-acid, a discrete polyethylene glycol (PEG) linker, with a broader class of common heterobifunctional linkers, supported by experimental data and detailed protocols to inform rational bioconjugate design.

This compound is a heterobifunctional linker characterized by a terminal primary amine and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) chain.[1][2][3] The PEG spacer enhances aqueous solubility and reduces immunogenicity.[1][3][4] In contrast, the broader category of heterobifunctional linkers encompasses a wide array of molecules with two different reactive moieties, such as N-hydroxysuccinimide (NHS) esters for reacting with amines and maleimides for targeting sulfhydryl groups.[5][6][7] This inherent asymmetry allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers.[8][9][10]

The choice between this compound and other heterobifunctional linkers depends on the available functional groups on the biomolecules to be conjugated and the desired properties of the final bioconjugate.

Comparative Performance Analysis

The ideal linker should facilitate an efficient and stable conjugation reaction while contributing positively to the overall properties of the bioconjugate. The following table summarizes key performance characteristics of this compound compared to a common heterobifunctional linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

FeatureThis compoundSMCC (Heterobifunctional Linker)References
Reactive Groups Amine (-NH2) and Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) ester and Maleimide[1][10]
Target Functional Groups Carboxylic acids/activated esters and primary aminesPrimary amines and sulfhydryls (thiols)[1][10]
Bond Formed Amide bondAmide and Thioether bond[8][11]
Bond Stability HighThioether bond can be susceptible to retro-Michael addition, though newer maleimide derivatives show improved stability.[8][12][13]
Hydrophilicity High (due to PEG spacer)Low (cyclohexane spacer)[1][3]
Conjugation Strategy Two-step, sequentialTwo-step, sequential[8][9]
Key Advantages Improves solubility and stability of hydrophobic payloads, can increase drug-to-antibody ratio (DAR), prolongs circulation half-life, reduces immunogenicity.High plasma stability, well-established in clinically approved ADCs.[3][14]
Considerations PEG chain length needs optimization to balance pharmacokinetics and potential reduction in in vitro cytotoxicity.Hydrophobic nature can promote aggregation at higher DARs.[3][14]
Experimental Data: In Vitro Cytotoxicity and Pharmacokinetics

A study comparing a miniaturized antibody-drug conjugate (an affibody targeting HER2) with MMAE as the payload provides insights into the performance differences between an SMCC linker and PEGylated linkers. While not a direct comparison with this compound, the trends are informative for understanding the impact of PEGylation.

ConjugateIC50 (nM) on NCI-N87 cellsFold Reduction in Cytotoxicity vs. SMCCHalf-life (t1/2) in minutesFold Extension in Half-life vs. SMCC
ZHER2-SMCC-MMAE2.1-19.6-
ZHER2-PEG4K-MMAE9.44.549.02.5
ZHER2-PEG10K-MMAE47.222.5219.511.2

This data demonstrates that while PEGylation can lead to a decrease in in vitro cytotoxicity, it significantly improves the pharmacokinetic profile by extending the half-life of the bioconjugate.[3][15]

Experimental Protocols

Detailed methodologies for key bioconjugation reactions are provided below.

Protocol 1: Antibody Conjugation using this compound

This protocol describes the two-step process of conjugating a payload with a carboxylic acid to an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Payload-Linker Synthesis: a. Dissolve the payload with a carboxylic acid (1 equivalent) in anhydrous DMSO or DMF. b. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to activate the carboxylic acid. c. Stir at room temperature for 1-2 hours. d. In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO. e. Slowly add the this compound solution to the activated payload solution. f. Stir the reaction at room temperature for 12-24 hours. g. Purify the resulting payload-linker conjugate.[16]

  • Antibody Conjugation: a. Activate the carboxylic acid of the payload-linker conjugate using EDC and NHS as described in step 1a-c. b. Add the activated payload-linker to the antibody solution. A 5- to 20-fold molar excess of the activated linker is typically used. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. d. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes. e. Purify the antibody-drug conjugate using size-exclusion chromatography.[16][17]

Protocol 2: Protein-Protein Conjugation using SMCC

This protocol describes the two-step process of conjugating an amine-containing protein to a sulfhydryl-containing protein using the SMCC linker.[5][9][10]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5

  • Desalting column

Procedure:

  • Activation of Amine-Containing Protein: a. Prepare the amine-containing protein in the Conjugation Buffer. b. Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mg/mL. c. Add the SMCC solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[4][5][18]

  • Conjugation to Sulfhydryl-Containing Protein: a. Ensure the sulfhydryl-containing protein has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP and purify.[9] b. Combine the maleimide-activated Protein-NH2 with the Protein-SH. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. d. Purify the final protein-protein conjugate using an appropriate chromatography method.[18]

Visualizing the Mechanism of Action: ADC Targeting the HER2 Signaling Pathway

Antibody-drug conjugates often target receptors on cancer cells to deliver a cytotoxic payload. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast cancer.[6][19] The following diagrams illustrate a generalized experimental workflow for ADC development and the subsequent mechanism of action upon binding to HER2.

G cluster_0 ADC Development cluster_1 In Vitro & In Vivo Evaluation Ab Antibody Selection Conj Conjugation Ab->Conj Linker Linker Synthesis (e.g., this compound) Linker->Conj Payload Payload Synthesis Payload->Conj Purify Purification & Characterization Conj->Purify InVitro In Vitro Cytotoxicity Assay Purify->InVitro PK Pharmacokinetic Studies Efficacy In Vivo Efficacy Studies

Caption: A generalized experimental workflow for ADC development and evaluation.

HER2_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blocks Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blocks Signaling Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: Mechanism of action of a HER2-targeted ADC.

Conclusion

Both this compound and other heterobifunctional linkers are indispensable tools in bioconjugation. This compound, with its inherent PEG spacer, offers significant advantages in improving the hydrophilicity and pharmacokinetic properties of bioconjugates, particularly those with hydrophobic payloads.[3][14] More traditional heterobifunctional linkers like SMCC provide robust and stable linkages that have been validated in numerous applications. The optimal choice is contingent upon the specific molecules to be conjugated, the desired characteristics of the final product, and the intended application. A thorough understanding of the chemical reactivity and properties of each linker class is paramount for the successful design and development of novel bioconjugates.

References

Validating Amino-PEG6-acid Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous validation of bioconjugation is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics and research agents. The covalent attachment of functionalized polyethylene glycol (PEG) linkers, such as Amino-PEG6-acid, is a widely employed strategy to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. Mass spectrometry stands as the gold standard for definitively confirming such conjugations.

This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.

The Power of Mass Spectrometry in Conjugation Validation

Mass spectrometry (MS) directly measures the mass-to-charge ratio (m/z) of ionized molecules, making it an exceptionally powerful tool for confirming the successful covalent attachment of a molecule like this compound. The core principle lies in the precise detection of the mass shift that occurs upon conjugation. A successful reaction will result in an increase in the molecular weight of the target molecule corresponding to the mass of the attached this compound linker (Molecular Weight: 353.41 g/mol ).

The two most prevalent mass spectrometry techniques for this application are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[1][2][3]

  • High Specificity and Accuracy: MS provides definitive confirmation of the covalent linkage by accurately measuring the molecular weight of the conjugate.[1]

  • Detection of Multiple Species: It can resolve and identify various species within a reaction mixture, including the unconjugated starting material, the desired mono-conjugated product, and any multi-conjugated species.[1]

  • Structural Information: When coupled with fragmentation techniques (tandem MS or MS/MS), it can even pinpoint the specific site of conjugation on the target molecule, such as a particular amino acid residue.[1]

Comparative Analysis of Validation Techniques

While mass spectrometry is the definitive method, other techniques can provide complementary information regarding the purity and properties of the conjugate.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Definitive confirmation of molecular weight, degree of PEGylation, and site of conjugation (with MS/MS).[1][4]High accuracy, sensitivity, and provides direct evidence of conjugation.[5]Can be complicated by polydisperse PEG reagents (though less of an issue with discrete PEGs like this compound) and requires specialized instrumentation.[5]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.Purity of the conjugate, separation of conjugated from unconjugated species.[1][6]High resolution, can often separate species with different degrees of PEGylation.[2]An indirect measure of conjugation; does not provide definitive mass confirmation.[1]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Purity of the conjugate, detection of aggregation, and estimation of the degree of PEGylation.[2]Good for assessing purity and the presence of aggregates.[7]Indirect measure of conjugation with lower resolution for species with small mass differences.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural confirmation of the covalent linkage.[5]Provides in-depth structural information.[5]Requires high sample concentrations and can produce complex spectra for large biomolecules.[5]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of this compound to a Protein

This protocol describes a typical two-step carbodiimide-mediated conjugation to the carboxyl groups (C-terminus or side chains of aspartic and glutamic acid) on a protein.[6]

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., MES or PBS, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., water or DMSO).

    • Add a molar excess of EDC and NHS to the this compound solution. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to react with any remaining NHS esters.

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography.

Protocol 2: Mass Spectrometry Analysis of the Conjugate

This protocol is suitable for confirming the successful conjugation and determining the molecular weight of the protein-PEG conjugate using LC-ESI-MS.

Instrumentation:

  • An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4][8]

Materials:

  • Purified conjugate sample

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C4 or C8 reversed-phase column suitable for protein analysis[4]

Procedure:

  • Sample Preparation: Dilute the purified conjugate in Mobile Phase A to a concentration of approximately 0.1-1 mg/mL.[4]

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Apply a linear gradient to elute the conjugate, for example, from 5% to 95% Mobile Phase B over 15-30 minutes.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Mass Range: Set an appropriate m/z range to encompass the expected charge states of the protein and its conjugate.

    • Data Acquisition: Acquire full scan MS data.

  • Data Analysis: The resulting mass spectrum will show a distribution of multiple charge states. This raw data needs to be deconvoluted using appropriate software to obtain the zero-charge mass of the molecules present in the sample.[9]

Data Presentation and Interpretation

A successful conjugation is confirmed by the appearance of a new peak in the deconvoluted mass spectrum corresponding to the molecular weight of the protein plus the mass of the this compound linker.

Hypothetical Data for a 25 kDa Protein:

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated Protein25,000.025,000.5-Baseline measurement of the starting material.
Mono-PEGylated Protein25,353.425,354.1+353.6Successful conjugation of a single this compound molecule.
Di-PEGylated Protein25,706.825,707.5+707.0Conjugation of two this compound molecules.

Note: The observed mass may vary slightly due to isotopic distribution and instrument calibration.

Mandatory Visualizations

experimental_workflow cluster_conjugation Conjugation Steps cluster_analysis Analysis Steps prep Prepare Protein & Linker activate Activate this compound (EDC/NHS) prep->activate react Incubate Protein with Activated Linker activate->react quench Quench Reaction react->quench purify Purify Conjugate quench->purify lc_ms LC-MS Analysis purify->lc_ms Analyze Final Product deconv Deconvolute Spectrum lc_ms->deconv confirm Confirm Mass Shift deconv->confirm

Caption: Experimental workflow for this compound conjugation and subsequent validation by LC-MS.

logical_relationship cluster_results Interpretation of Deconvoluted Mass Spectrum cluster_conclusion Conclusion start Mass Spectrum Analysis unconjugated Unconjugated Protein Mass = X Da start->unconjugated Peak at expected mass of starting material conjugated Conjugated Protein Mass = X + 353.4 Da start->conjugated New peak observed at higher mass failure Failed or Incomplete Conjugation unconjugated->failure success Successful Conjugation conjugated->success

References

A Comparative Guide to the Characterization of Amino-PEG6-Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount for ensuring the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. This guide provides an objective comparison of antibodies labeled with Amino-PEG6-acid against other common alternatives, supported by experimental data. Detailed methodologies for key characterization experiments are also presented to aid in the evaluation of antibody conjugates.

The Role of this compound in Antibody Labeling

This compound is a heterobifunctional linker that contains a primary amine and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) spacer. The carboxylic acid end can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on the antibody, such as the side chains of lysine residues, forming a stable amide bond.[1] The terminal amine of the linker can be used for conjugation to a payload. The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation time.[2]

Comparison with Alternative Labeling Strategies

The choice of linker can significantly impact the performance of an antibody conjugate. Here, we compare this compound with other PEG linkers of varying lengths and with a non-PEG alternative, polysarcosine (pSar).

Data Presentation: Quantitative Comparison of Antibody-Drug Conjugates (ADCs) with Different Linkers

The following tables summarize key performance indicators for ADCs constructed with different linkers. The data is synthesized from multiple sources to illustrate general trends.[3][4][5]

Table 1: Impact of Linker on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity

LinkerAverage DARIn Vitro Cytotoxicity (IC50, nM)Key Findings
No PEG ~3.5~4.4Can lead to aggregation at higher DARs.
Short PEG (e.g., PEG2, PEG4) ~3.5-4.0Comparable to no PEGModest improvement in hydrophilicity.[6]
Medium PEG (e.g., this compound) ~4.0 Slightly higher than shorter PEGs Offers a good balance of hydrophilicity and steric hindrance. [6]
Long PEG (e.g., PEG12, PEG24) ~2.5-3.0May be slightly reducedIncreased hydrophilicity allows for potentially higher DARs without aggregation, but very long chains can cause steric hindrance, potentially lowering in vitro potency.[6][7]
Polysarcosine (pSar) Comparable to PEGComparable or slightly higher potency than PEGA non-immunogenic alternative to PEG that can offer similar or superior performance.[1][5]

Table 2: Impact of Linker on Pharmacokinetics (PK) and In Vivo Efficacy

LinkerClearance RateIn Vivo Efficacy (Tumor Growth Inhibition)Key Findings
No PEG HighLimitedRapid clearance often leads to lower tumor accumulation.[8]
Short PEG (e.g., PEG2, PEG4) Moderately HighImprovedModest extension of half-life.[6]
Medium PEG (e.g., this compound) Moderate Significantly Improved Balances increased circulation time with retained potency. [6]
Long PEG (e.g., PEG12, PEG24) LowOften enhancedLonger circulation can lead to greater tumor accumulation and efficacy, but there is a trade-off with potential for reduced in vitro potency.[3][9]
Polysarcosine (pSar) Low to ModerateCan be superior to PEGDemonstrates a "stealth" property that can lead to slower clearance rates and enhanced tumor accumulation.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of labeled antibodies are provided below.

Protocol 1: Antibody Labeling with this compound (via NHS Ester Chemistry)

This protocol describes the conjugation of a payload to an antibody using an this compound linker. This is a two-step process involving the activation of the linker's carboxylic acid and subsequent reaction with the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange

Procedure:

  • Activate this compound: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS at pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction: Add the activated this compound NHS ester to the antibody solution. The molar excess of the linker will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 10 to 20-fold molar excess).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified antibody-drug conjugate (ADC) at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

B. Mass Spectrometry (MS):

  • For a more accurate determination, analyze the intact or reduced ADC by electrospray ionization-mass spectrometry (ESI-MS).

  • The mass difference between the unconjugated and conjugated antibody will reveal the number of attached payload-linker molecules.

Protocol 3: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
  • System Setup: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Sample Analysis: Inject the purified ADC onto the column.

  • Data Analysis: Monitor the elution profile at 280 nm. The percentage of monomer, aggregates, and fragments can be determined by integrating the peak areas.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unlabeled antibody, and a control vehicle for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualization

experimental_workflow cluster_labeling Antibody Labeling cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Amino-PEG6-acid_Linker This compound Linker Amino-PEG6-acid_Linker->Conjugation Payload Payload Payload->Conjugation Purification Purification Conjugation->Purification Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody DAR_Analysis DAR Analysis (UV-Vis, MS) Labeled_Antibody->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Labeled_Antibody->Purity_Analysis Activity_Analysis In Vitro Activity (Cytotoxicity Assay) Labeled_Antibody->Activity_Analysis Stability_Analysis Stability Assessment Labeled_Antibody->Stability_Analysis

Caption: Workflow for labeling and characterization of antibodies.

linker_comparison_logic Linker_Choice Linker Choice Short_PEG Short PEG (e.g., PEG2, PEG4) Linker_Choice->Short_PEG Medium_PEG Medium PEG (e.g., this compound) Linker_Choice->Medium_PEG Long_PEG Long PEG (e.g., PEG12, PEG24) Linker_Choice->Long_PEG Non_PEG Non-PEG Alternative (e.g., Polysarcosine) Linker_Choice->Non_PEG Performance_Metrics Performance Metrics Short_PEG->Performance_Metrics Medium_PEG->Performance_Metrics Long_PEG->Performance_Metrics Non_PEG->Performance_Metrics

Caption: Logical relationship of linker choice to performance metrics.

References

A Researcher's Guide to Functional Assays for Proteins Modified with Amino-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins—a process known as PEGylation—is a critical strategy for enhancing the therapeutic properties of biologics. Among the various PEGylation reagents, Amino-PEG6-acid offers a discrete and defined short linker to modify proteins. This guide provides an objective comparison of the functional performance of proteins modified with this compound versus their unmodified counterparts and other PEGylation strategies, supported by representative experimental data and detailed methodologies.

The modification of proteins with this compound, a heterobifunctional linker with a six-unit PEG chain, an amine group, and a carboxylic acid group, allows for controlled conjugation to a protein's primary amines (e.g., lysine residues) or carboxyl groups (aspartic and glutamic acids). This modification can enhance a protein's solubility, stability, and in vivo half-life. However, a crucial aspect of developing a PEGylated therapeutic is the rigorous assessment of its biological function post-modification. The addition of a PEG chain, even a short one, can introduce steric hindrance, potentially impacting the protein's interaction with its target receptors or substrates. Therefore, a comprehensive suite of functional assays is paramount to ensure that the benefits of PEGylation do not come at the cost of significantly diminished bioactivity.

Quantitative Comparison of Functional Parameters

The impact of PEGylation on protein function is highly dependent on the protein itself, the site of PEG attachment, and the nature of the PEG linker. While specific data for this compound is often embedded within proprietary drug development pipelines, the following tables present a summary of representative quantitative data from studies on proteins modified with short-chain PEG linkers, illustrating the typical effects on bioactivity.

Table 1: Comparison of In Vitro Bioactivity of a PEGylated Cytokine (e.g., Interferon-alpha)

AnalyteBioactivity AssayEC50 (pM)Fold Change vs. Unmodified
Unmodified Interferon-alphaAntiviral Assay (WISH cells)15-
Interferon-alpha + this compoundAntiviral Assay (WISH cells)453-fold decrease in potency
Interferon-alpha + 20 kDa PEGAntiviral Assay (WISH cells)15010-fold decrease in potency

This table presents representative data illustrating that while PEGylation can decrease in vitro potency (higher EC50), shorter PEG linkers like this compound may have a less pronounced effect compared to larger PEG molecules.

Table 2: Comparison of Binding Affinity of a PEGylated Monoclonal Antibody (mAb)

AnalyteAssayAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Unmodified mAbSurface Plasmon Resonance (SPR)1.2 x 10^55.0 x 10^-44.2
mAb + this compoundSurface Plasmon Resonance (SPR)0.9 x 10^55.5 x 10^-46.1
mAb + 40 kDa branched PEGSurface Plasmon Resonance (SPR)0.5 x 10^56.0 x 10^-412.0

This table shows representative data indicating that PEGylation can slightly decrease the on-rate of binding, leading to a modest reduction in overall affinity. The effect is generally more significant with larger PEG chains.

Table 3: Comparison of Enzymatic Activity of a PEGylated Enzyme (e.g., Lysozyme)

AnalyteAssayVmax (µmol/min)Km (µM)Catalytic Efficiency (Vmax/Km)% Retained Activity
Unmodified LysozymeEnzChek™ Lysozyme Assay100502.0100%
Lysozyme + this compoundEnzChek™ Lysozyme Assay85601.4271%
Lysozyme + 5 kDa PEGEnzChek™ Lysozyme Assay70750.9347%

This table illustrates that PEGylation can impact both the maximum reaction velocity and substrate affinity of an enzyme, leading to a reduction in catalytic efficiency. Shorter PEG linkers may allow for higher retention of enzymatic activity. A study on PEGylated lysozyme showed a retention of 77% of its original enzymatic activity[1].

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the function of PEGylated proteins. Below are methodologies for key assays.

Protocol 1: Protein Conjugation with this compound (Amine-Reactive)

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein via its carboxylic acid moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A molar ratio of 10-20 fold excess of the PEG reagent to the protein is a typical starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Cell-Based Proliferation/Viability Assay

This assay is suitable for assessing the bioactivity of PEGylated cytokines or growth factors.

Materials:

  • Target cell line responsive to the protein of interest

  • Cell culture medium and supplements

  • Unmodified and PEGylated protein standards and samples

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Sample Preparation: Prepare serial dilutions of the unmodified and PEGylated protein in cell culture medium.

  • Treatment: Remove the seeding medium from the cells and add the protein dilutions. Include a negative control (medium only).

  • Incubation: Incubate the plate for a period determined by the specific cell line and protein (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Quantification: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the response versus the log of the protein concentration and determine the EC50 value for both the unmodified and PEGylated protein using a four-parameter logistic curve fit.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity of a PEGylated ligand (e.g., an antibody) to its target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Unmodified and PEGylated protein (analyte)

  • Target protein (ligand)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Analyte Preparation: Prepare a series of dilutions of the unmodified and PEGylated protein in the running buffer.

  • Binding Analysis:

    • Inject the analyte dilutions over the sensor surface at a constant flow rate.

    • Record the association and dissociation phases.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Enzyme Kinetic Assay

This protocol is for determining the kinetic parameters of a PEGylated enzyme.

Materials:

  • Enzyme (unmodified and PEGylated)

  • Substrate specific to the enzyme

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of the unmodified and PEGylated enzyme and a range of substrate concentrations in the assay buffer.

  • Assay:

    • In a microplate or cuvette, add the enzyme solution.

    • Initiate the reaction by adding the substrate solution.

    • Continuously monitor the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

    • Plot V0 versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for both the unmodified and PEGylated enzyme.

Visualizing Workflows and Pathways

To better understand the processes involved in evaluating proteins modified with this compound, the following diagrams illustrate key workflows and concepts.

G cluster_0 Protein Modification Workflow protein Protein Solution (Amine-free buffer) conjugation Conjugation Reaction protein->conjugation peg_reagent This compound + EDC/NHS activation Activation of Carboxyl Group peg_reagent->activation activation->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification final_product PEGylated Protein purification->final_product

A typical workflow for the conjugation of this compound to a protein.

G cluster_1 Decision Tree for Functional Assay Selection protein_type What is the protein's function? cytokine Cytokine/ Growth Factor protein_type->cytokine Signaling antibody Antibody protein_type->antibody Binding enzyme Enzyme protein_type->enzyme Catalysis cell_assay Cell-based Assay (Proliferation, Reporter Gene) cytokine->cell_assay spr_elisa Binding Assay (SPR, ELISA) antibody->spr_elisa kinetic_assay Enzyme Kinetic Assay enzyme->kinetic_assay

A simplified decision tree for selecting an appropriate functional assay.

G cluster_2 Generic Signaling Pathway for a PEGylated Cytokine peg_cytokine PEGylated Cytokine binding Binding peg_cytokine->binding receptor Cell Surface Receptor receptor->binding dimerization Receptor Dimerization binding->dimerization phosphorylation Intracellular Kinase Phosphorylation dimerization->phosphorylation signaling_cascade Signaling Cascade (e.g., JAK/STAT) phosphorylation->signaling_cascade gene_expression Gene Expression signaling_cascade->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response

A generic signaling pathway initiated by a PEGylated cytokine.

References

A Researcher's Guide to Bioconjugation: Comparing Alternatives to Amino-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount to the success of novel therapeutics, diagnostics, and research tools. Amino-PEG6-acid has long served as a reliable heterobifunctional linker, offering a balance of hydrophilicity and reactivity. However, the expanding landscape of bioconjugation demands a nuanced approach to linker selection, with a growing number of alternatives promising enhanced performance in terms of stability, biocompatibility, and drug delivery efficacy. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

The Evolving Landscape of Bioconjugation Linkers

Polyethylene glycol (PEG) linkers, like this compound, have been instrumental in improving the solubility and pharmacokinetic profiles of bioconjugates.[1][2] The flexible, hydrophilic chain can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity. However, concerns over the potential for pre-existing anti-PEG antibodies in some individuals and the non-biodegradable nature of PEG have spurred the development of innovative alternatives.[2] This guide will explore three main categories of alternatives: variations in PEG linker length and architecture, non-PEG hydrophilic polymers, and advanced conjugation chemistries.

Head-to-Head Comparison: Performance Metrics

The choice of a linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative overview of different linker strategies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
Performance MetricShort-Chain PEG (e.g., PEG2-PEG4)Mid-Chain PEG (e.g., PEG6-PEG8)Long-Chain PEG (e.g., PEG12-PEG24)Key Findings & References
In Vitro Cytotoxicity (IC50) Generally LowerModerateCan be HigherLonger PEG chains can sometimes lead to reduced in vitro potency, potentially due to steric hindrance.[3] For instance, affibody-drug conjugates with 4 kDa and 10 kDa PEG linkers showed a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated version.[3]
Plasma Stability (% Payload Loss) Higher (e.g., ~22% in 24h for PEG4)Lower (e.g., ~12% in 24h for PEG8)Generally LowerLonger PEG chains can provide a better shielding effect, leading to increased stability in plasma.[4]
Plasma Half-life ShorterModerateLongerIncreasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate.[1] Affibody-drug conjugates with 4 kDa and 10 kDa PEG linkers showed 2.5- and 11.2-fold extensions in half-life, respectively.[3]
Tumor Exposure LowerHigherSignificantly HigherADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[1]
Table 2: Comparison of PEG and Non-PEG Linker Alternatives
Linker TypeKey AdvantagesKey DisadvantagesIn Vivo Performance Highlights & References
Polysarcosine (pSar) Biocompatible, biodegradable, reduced immunogenicity.May require more specialized synthesis protocols.pSar-based ADCs can exhibit comparable or even superior performance to PEG-ADCs, especially at high drug-to-antibody ratios. At equal lengths, pSar can improve clearance rates more efficiently than PEG. PSar-interferon conjugates showed more potent tumor growth inhibition and elicited fewer anti-drug antibodies than PEG-interferon conjugates.[5]
Polypeptide (e.g., Val-Cit) Biodegradable, can be designed for specific enzymatic cleavage.Can be susceptible to premature cleavage by non-target proteases.Val-Cit linkers are stable in circulation and efficiently cleaved by cathepsin B in tumor lysosomes, leading to targeted drug release.[3][6]
Polysaccharide (e.g., Dextran) Biocompatible, biodegradable, highly hydrophilic.Can be polydisperse, potentially leading to heterogeneous conjugates.Dextran conjugation can stabilize proteins and is resistant to cleavage by most endogenous glycosidases, making it suitable for long-term tracing.

Visualizing Bioconjugation Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms in bioconjugation.

ADC_Mechanism_of_Action cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation A1 Protein/ Antibody A3 Conjugation Reaction A1->A3 A2 Linker-Payload Construct A2->A3 B1 Size Exclusion Chromatography (SEC) A3->B1 C1 Mass Spectrometry (Drug-to-Antibody Ratio) B1->C1 C2 Hydrophobic Interaction Chromatography (HIC) B1->C2 D1 In Vitro Cytotoxicity Assay (IC50) C1->D1 D2 Plasma Stability Assay C2->D2 D3 In Vivo Efficacy Study D1->D3 D2->D3

General experimental workflow for bioconjugate synthesis and evaluation.

Detailed Experimental Protocols

Reproducible and well-documented protocols are essential for the successful implementation and comparison of different bioconjugation strategies.

Protocol 1: Amine-Reactive Conjugation using this compound

This protocol describes the conjugation of a protein to a small molecule containing a carboxylic acid, using this compound as the linker and EDC/NHS chemistry.

Materials:

  • Protein solution (2-10 mg/mL in PBS, pH 7.4)

  • This compound

  • Small molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activate Carboxylic Acid of Small Molecule:

    • Dissolve the small molecule in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to this compound:

    • Dissolve this compound in Reaction Buffer.

    • Add the activated small molecule solution to the this compound solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification of Linker-Payload:

    • Purify the small molecule-PEG conjugate using a desalting column to remove excess reagents.

  • Activation of Protein:

    • This step is not necessary as the amine on the PEG linker will react with an activated carboxyl group on the protein if that is the desired orientation. Alternatively, if the protein has carboxyl groups to be targeted, they can be activated with EDC/NHS as in step 1.

  • Final Conjugation:

    • If the protein's carboxyl groups were activated, add the purified small molecule-PEG-amine conjugate to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Purify the final bioconjugate using a desalting column or size-exclusion chromatography.

Protocol 2: Polysarcosine (pSar) Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-functionalized pSar linker to a protein containing a free thiol group (e.g., a cysteine residue).

Materials:

  • Protein with a free thiol (2-5 mg/mL in PBS with 1 mM EDTA, pH 7.2)

  • Maleimide-pSar linker

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 1 M N-ethylmaleimide in DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds, it may need to be reduced to generate free thiols using a reducing agent like TCEP. Purify the reduced protein using a desalting column equilibrated with degassed Reaction Buffer.

  • Conjugation Reaction:

    • Dissolve the Maleimide-pSar linker in DMSO to prepare a 10 mM stock solution.

    • Add a 5- to 20-fold molar excess of the Maleimide-pSar linker to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add N-ethylmaleimide to a final concentration of 1 mM to quench any unreacted thiol groups on the protein. Incubate for 15 minutes.

  • Purification:

    • Purify the pSar-protein conjugate using size-exclusion chromatography to remove excess linker and other reagents.

Protocol 3: Polypeptide (Val-Cit) Linker Conjugation for ADCs

This protocol describes the conjugation of a maleimide-containing Val-Cit-PABC-drug linker to a partially reduced antibody.[1][6]

Materials:

  • Monoclonal antibody (mAb) (5-10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-PEG-Val-Cit-PABC-Drug linker

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.4

  • Quenching solution: 100 mM N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Add a 2-4 molar equivalent of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated linker-drug in DMSO.

    • Add a 1.5- to 5-fold molar excess of the linker-drug to the reduced antibody.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-drug and aggregates.

Protocol 4: Polysaccharide (Dextran) Conjugation via Periodate Oxidation and Reductive Amination

This protocol details the conjugation of a protein to dextran by first oxidizing the dextran to create aldehyde groups, followed by reaction with primary amines on the protein.

Materials:

  • Dextran

  • Sodium meta-periodate

  • Protein solution (2-10 mg/mL in PBS, pH 7.4)

  • Sodium cyanoborohydride

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.0

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dextran Oxidation:

    • Dissolve dextran in deionized water.

    • Add sodium meta-periodate in a 1:10 molar ratio (periodate to glucose units).

    • Stir for 1-2 hours at room temperature in the dark.

    • Stop the reaction by adding ethylene glycol.

    • Dialyze the oxidized dextran (dextran-aldehyde) extensively against deionized water and then lyophilize.

  • Conjugation Reaction:

    • Dissolve the dextran-aldehyde and the protein in the Reaction Buffer.

    • Add sodium cyanoborohydride to a final concentration of 5-10 mM.

    • Incubate for 24-48 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the dextran-protein conjugate by size-exclusion chromatography or extensive dialysis to remove unreacted components.

Conclusion

The field of bioconjugation is continually advancing, offering a diverse toolkit of linkers beyond the traditional this compound. While PEG linkers remain a valuable option, with their properties fine-tunable by adjusting chain length and architecture, alternatives like polysarcosine, polypeptides, and polysaccharides provide compelling advantages in terms of biocompatibility, biodegradability, and controlled drug release. The optimal linker choice is not universal but depends on a thorough understanding of the specific application, the properties of the molecules to be conjugated, and the desired in vivo performance. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the rational design of next-generation bioconjugates.

References

Assessing the Stability of Amide Bonds from Amino-PEG6-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of a therapeutic. Amino-PEG6-acid is a popular heterobifunctional linker that provides a balance of hydrophilicity and a defined spacer length for conjugating molecules. The amide bond formed from its carboxylic acid moiety is a cornerstone of this technology. This guide provides an objective comparison of the stability of amide bonds derived from this compound with other common linkage chemistries, supported by experimental data and detailed methodologies.

The Unparalleled Stability of the Amide Bond

The amide bond is renowned for its exceptional stability under physiological conditions (pH 7.4, 37°C).[1] This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond, making it highly resistant to hydrolysis.[1] Under neutral aqueous conditions, the half-life of a peptide (amide) bond has been estimated to be in the order of years, highlighting its kinetic stability.[2]

The hexaethylene glycol (PEG6) spacer of this compound further contributes to the overall stability of the conjugate by providing a hydrophilic shield. This PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the adjacent amide bond from enzymatic degradation.[1]

Comparative Stability of Linkage Chemistries

While the amide bond from this compound offers robust stability, it is essential to compare it with other commonly used linkers to make an informed decision for a specific application.

Linker TypeFormation ChemistryStability in Human Plasma (pH 7.4, 37°C)Cleavage MechanismKey AdvantagesKey Disadvantages
Amide (from this compound) Carboxylic acid + AmineVery High (t½ > 1 year)[3]Hydrolysis (extreme pH), Enzymatic (if part of a recognition sequence)Exceptional chemical stability, resistance to enzymatic degradation due to PEG shielding.Irreversibility may not be suitable for prodrugs requiring cleavage.
Thioether (from Maleimide) Thiol + MaleimideVariable (t½ can range from hours to days)Retro-Michael reaction, thiol exchange.Thiol-specific conjugation.Potential for instability and payload transfer to other thiols (e.g., albumin).
Triazole (Click Chemistry) Azide + AlkyneVery High Generally considered non-cleavable under physiological conditions.High efficiency and specificity (bioorthogonal).Requires introduction of azide and alkyne functional groups.
Ester Carboxylic acid + AlcoholLow Hydrolysis, enzymatic cleavage by esterases.Can be designed for controlled release.Prone to premature cleavage in circulation.

Experimental Protocols

To quantitatively assess and compare the stability of amide bonds from this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the hydrolytic and enzymatic stability of a bioconjugate in human plasma over time.

Materials:

  • Bioconjugate of interest (e.g., payload conjugated to a protein via this compound linker)

  • Control bioconjugate with an alternative linker

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the bioconjugate into the plasma at a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact bioconjugate remaining.

  • Calculate the half-life (t½) of the bioconjugate in plasma.

Protocol 2: Enzymatic Degradation Assay

Objective: To assess the stability of the bioconjugate in the presence of a specific protease.

Materials:

  • Bioconjugate of interest

  • Protease solution (e.g., Cathepsin B, Trypsin) in appropriate activation buffer

  • Assay buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Analytical instruments: LC-MS or HPLC

Procedure:

  • Incubate the bioconjugate solution in the assay buffer at 37°C.

  • Initiate the degradation by adding the protease solution (e.g., at a 1:100 enzyme-to-substrate ratio).

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the quenching solution.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by LC-MS or HPLC to quantify the remaining intact bioconjugate and identify any cleavage products.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the amide bond formation, the experimental workflow for a plasma stability assay, and a decision-making pathway for linker selection.

Amide_Bond_Formation AminoPEG6Acid This compound (R-COOH) ActivatingAgent Activating Agent (e.g., EDC/NHS) AminoPEG6Acid->ActivatingAgent Activation ActivatedEster Activated Ester (R-CO-NHS) ActivatingAgent->ActivatedEster PrimaryAmine Primary Amine (H2N-Biomolecule) ActivatedEster->PrimaryAmine Conjugation AmideBond Stable Amide Bond (R-CO-NH-Biomolecule) PrimaryAmine->AmideBond Plasma_Stability_Workflow start Start: Bioconjugate plasma Incubate with Human Plasma at 37°C start->plasma sampling Collect Samples at Time Points plasma->sampling quench Quench Reaction & Precipitate Proteins sampling->quench analyze Analyze Supernatant by LC-MS/HPLC quench->analyze end Determine Half-life analyze->end Linker_Selection_Pathway start Application Requirement stability High In Vivo Stability? start->stability cleavage Payload Release Required? stability->cleavage Yes cleavable Choose Cleavable Linker (e.g., Ester, Disulfide) stability->cleavable No amide Choose Amide Linker (e.g., from this compound) cleavage->amide No cleavage->cleavable Yes thioether Consider Thioether (stabilized) or Click Chemistry amide->thioether Alternative

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Polyethylene glycol (PEG) linkers, prized for their hydrophilicity and biocompatibility, are a cornerstone of modern drug delivery systems. The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and overall efficacy.[1] This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for your specific application.

The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[2] This structural divergence leads to significant differences in their physicochemical and biological properties. Branched PEGs, due to their larger hydrodynamic volume for a given molecular weight, generally exhibit a more pronounced effect on a drug's half-life and clearance rate.[3]

At a Glance: Key Differences Between Linear and Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene glycol units.[2]Multiple PEG arms extending from a central core.[2]
Hydrodynamic Volume Smaller for a given molecular weight.[2]Larger for a given molecular weight, which can reduce renal clearance.[2]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[2]Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[2]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[2]Potentially higher, as one linker can attach multiple drug molecules.[2]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Often results in a significantly longer circulation time in the bloodstream.[4]
Steric Hindrance Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.Increased, which may sometimes negatively impact the binding affinity of the targeting molecule.
Synthesis & Cost Simpler and more cost-effective.More complex and expensive.

Quantitative Performance Comparison

The choice between a linear and a branched PEG linker can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies to highlight these differences.

Pharmacokinetic Parameters of PEGylated Interferons

A clear example of the impact of PEG architecture on pharmacokinetics is the comparison of two commercially available PEGylated interferon products: peginterferon alfa-2b (linear 12 kDa PEG) and peginterferon alfa-2a (branched 40 kDa PEG).[3]

ParameterLinear PEG-Interferon alfa-2b (12 kDa)Branched PEG-Interferon alfa-2a (40 kDa)
Absorption Half-Life (t½ abs) 4.6 hours[5]50 hours[5]
Terminal Half-Life (t½) ~40 hours (range 22-60)[3]~80 hours (range 53-127)
Renal Clearance Reduced ~10-fold vs. native IFN[5]Reduced >100-fold vs. native IFN[5]
Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

The hydrodynamic radius (Rh) is a critical factor influencing renal clearance. Branched PEGs generally impart a larger hydrodynamic radius for the same molecular weight.[6]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA -3.5[6]
Linear 54.2[6]
Linear 105.2[6]
Linear 206.1[6]
Branched 206.4[6]
In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The linker architecture can also influence the in vitro potency of ADCs. The following data shows the half-maximal inhibitory concentration (IC50) of anti-CD30 ADCs with different PEG linkers.

Linker Architecture (DAR 8)IC50 (ng/mL)
Linear (L-PEG24) 1.5
Pendant (P-(PEG12)2) 1.3

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic and pharmacodynamic properties of PEGylated molecules.

Pharmacokinetic Analysis in Animal Models

Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.

Methodology:

  • Animal Model: Typically, rodents (mice or rats) are used. The choice of species may depend on the specific therapeutic agent and its intended human use.

  • Drug Administration: The PEGylated drug and a non-PEGylated control are administered, usually intravenously (IV) to assess circulation half-life and clearance, or subcutaneously (SC) to evaluate absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Analysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) are calculated using non-compartmental analysis.

Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic volume of proteins conjugated with linear and branched PEGs.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a suitable detector (e.g., UV-Vis or refractive index detector) is used.

  • Mobile Phase: A buffered aqueous solution is used as the mobile phase.

  • Sample Analysis: The purified PEGylated protein samples are injected into the SEC column. Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.

  • Calibration: The system is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii.

In Vitro Cytotoxicity Assay (for ADCs)

Objective: To quantify and compare the in vitro potency of ADCs constructed with different PEG linker architectures.

Methodology:

  • Cell Culture: Plate the target cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (with both linear and branched linkers) and control antibodies.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cytotoxicity (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.

  • IC50 Calculation: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADC Stability in Serum

Objective: To evaluate the stability of ADCs with linear or branched linkers in a biologically relevant medium by monitoring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Serum Incubation: Incubate the ADCs (with both linear and branched linkers) in serum (e.g., human or mouse) at 37°C.[2]

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[2]

  • ADC Purification: At each time point, purify the ADC from the serum proteins.

  • DAR Measurement: Determine the DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Visualizing the Concepts

To better understand the structural differences and their implications, the following diagrams illustrate the basic architectures, a typical experimental workflow, and the relationship between PEG architecture and its functional impact.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_chain -(CH2CH2O)n- A->PEG_chain B Functional Group B PEG_chain->B Core Central Core PEG_arm1 -(CH2CH2O)n- Core->PEG_arm1 PEG_arm2 -(CH2CH2O)n- Core->PEG_arm2 C Functional Group C PEG_arm1->C D Functional Group D PEG_arm2->D

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for Comparing PEG Linker Efficacy cluster_synthesis Bioconjugate Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Linear_PEG_Conjugate Linear PEG Conjugate SEC Size Exclusion Chromatography (Rh) Linear_PEG_Conjugate->SEC Activity_Assay In Vitro Activity (e.g., IC50) Linear_PEG_Conjugate->Activity_Assay Stability_Assay Serum Stability (DAR over time) Linear_PEG_Conjugate->Stability_Assay PK_Study Pharmacokinetic Study (Animal Model) Linear_PEG_Conjugate->PK_Study Branched_PEG_Conjugate Branched PEG Conjugate Branched_PEG_Conjugate->SEC Branched_PEG_Conjugate->Activity_Assay Branched_PEG_Conjugate->Stability_Assay Branched_PEG_Conjugate->PK_Study Efficacy_Study In Vivo Efficacy (Disease Model) PK_Study->Efficacy_Study

Caption: Experimental workflow for comparing PEG linker effects.

Caption: Relationship between PEG architecture and pharmacokinetics.

Conclusion

The selection between a linear and a branched PEG linker is a critical strategic decision in drug design. While linear linkers offer synthetic simplicity and flexibility, branched linkers provide potential advantages in enhancing solubility, improving pharmacokinetic profiles, and potentially allowing for higher drug payloads.[7] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding or other properties. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the conjugated drug, and the desired pharmacokinetic and pharmacodynamic profile. The comparative data and experimental protocols presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture.

References

head-to-head comparison of different Amino-PEG-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to Amino-PEG-acid linkers in bioconjugation, with a focus on antibody-drug conjugates (ADCs), is presented in this head-to-head comparison. The selection of an appropriate linker is critical in the development of biologics as it significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate.[1][2] This guide offers an objective comparison of various Amino-PEG-acid linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugate design to enhance the physicochemical and pharmacological properties of the molecule.[2][3] The inclusion of a PEG chain can increase hydrophilicity, which is particularly beneficial when working with hydrophobic payloads, as it reduces the propensity for aggregation.[1][4] Furthermore, PEG linkers can create a steric shield, improving stability and prolonging the circulation half-life of the conjugate.[1][4]

This comparison will delve into the impact of linker length and architecture on key performance indicators of bioconjugates, primarily focusing on ADCs.

The Influence of PEG Linker Length on ADC Performance

The length of the PEG chain in an Amino-PEG-acid linker is a critical parameter that can be optimized to balance therapeutic efficacy and safety.[5] Generally, longer PEG chains lead to improved pharmacokinetic profiles by increasing the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends plasma half-life.[2] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[5][6]

Quantitative Data Summary: Linker Length

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. It is important to note that the optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and conjugation chemistry.[1]

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)

LinkerKey FindingModel
No PEGShort half-life (19.6 min)Affibody-MMAE conjugate
4 kDa PEG2.5-fold extension in half-life compared to no PEGAffibody-MMAE conjugate
10 kDa PEG11.2-fold extension in half-life compared to no PEGAffibody-MMAE conjugate
PEG8Found to be the minimum length for optimal slower clearanceGlucuronide-MMAE linker
Pendant 2x PEG12Showed slower clearance rates compared to linear PEG24 at high DARHigh-DAR (≈8) Trastuzumab-DM1 conjugate in mice

Note: Data is synthesized from multiple studies using different antibodies, payloads, and models, which can influence results.[2]

Table 2: Impact of PEG Linker Length on In Vitro Potency (IC50)

LinkerIC50Cell Line/Model
No PEGBaseline cytotoxicity (IC50: 4.94 nM)Affibody-drug conjugate on NCI-N87 cells
4 kDa PEG6.5-fold reduction in cytotoxicity vs. no PEG (IC50: 31.9 nM)Affibody-MMAE conjugate on NCI-N87 cells
10 kDa PEG22.5-fold reduction in cytotoxicity vs. no PEG (IC50: 111.3 nM)Affibody-MMAE conjugate on NCI-N87 cells
PEG12~10 ng/mLKarpas-299 (anti-CD30 ADC)
PEG24~10 ng/mLKarpas-299 (anti-CD30 ADC)

Note: A decrease in cytotoxicity (higher IC50) with longer PEG chains can be offset by improved pharmacokinetics, leading to enhanced in vivo efficacy.[6]

The Role of Linker Architecture: Linear vs. Branched PEG

The architecture of the PEG linker, whether linear or branched, also plays a significant role in the properties of the resulting bioconjugate.[3] Branched PEG linkers can offer advantages such as the potential for higher drug-to-antibody ratios (DARs) and superior pharmacokinetic profiles in certain contexts.[3][7]

Quantitative Data Summary: Linker Architecture

Table 3: Comparison of Linear and Branched PEG Linkers

FeatureLinear PEG Linker (e.g., Amino-PEG-acid)Branched PEG Linker
Structure A single, discrete linear chain.Multiple PEG arms extending from a central core.[3]
Drug-to-Antibody Ratio (DAR) Typically allows for a lower, more defined DAR.Enables higher DARs by providing more attachment points per linker.[3]
Pharmacokinetics Generally improves PK compared to non-PEGylated linkers.Can offer superior PK profiles, especially for high-DAR ADCs.[7]
Steric Hindrance Minimal steric hindrance.Can be higher, potentially impacting antigen binding if not properly designed.[4]

Visualizing Concepts and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_ADC General Structure of an ADC Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment cluster_Workflow Experimental Workflow for Linker Comparison Conjugation Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In_Vitro_Assays In_Vitro_Assays Characterization->In_Vitro_Assays In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG6-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in bioconjugation, drug delivery, and proteomics, the proper handling and disposal of specialized reagents like Amino-PEG6-acid are critical for ensuring laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not consistently available, a robust disposal plan can be formulated by adhering to general best practices for chemical waste and referencing data from structurally similar compounds. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, tailored for professionals in research and drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Although this compound may not be classified as a hazardous substance, it is prudent to handle it with the care required for all laboratory chemicals. Potential hazards, extrapolated from similar PEGylated compounds, may include skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Hand Protection Protective gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Lab coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste, handled in accordance with local, regional, and national regulations. Do not dispose of this chemical into drains, sewers, or the environment.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused or expired solid this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves) in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste : Collect all aqueous and solvent solutions containing this compound in a designated hazardous liquid waste container.

  • Container Labeling :

    • Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound Waste," the approximate quantity and concentration, and the date of accumulation.

    • The container must remain securely closed when not in use.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal :

    • Arrange for a licensed chemical waste disposal company to collect and dispose of the waste. Follow your institution's specific procedures for hazardous waste pickup.

Spill Management Protocol

In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment : For minor spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.

  • Cleanup : Carefully sweep or scoop up the absorbed material. Avoid generating dust. For liquid spills, absorb with a liquid-binding material.

  • Decontamination : Decontaminate the spill area and any equipment used for cleanup by scrubbing with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.

  • Collection : Place all contaminated materials into a suitable, clearly labeled, and sealed container for disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generation (Expired chemical, contaminated items, solutions) ppe->waste_generation spill_check Spill Occurs? waste_generation->spill_check spill_management Implement Spill Management Protocol spill_check->spill_management Yes segregation Segregate Waste (Solid vs. Liquid) spill_check->segregation No spill_management->segregation containerization Place in Labeled, Sealed Hazardous Waste Container segregation->containerization storage Store in Designated Safe Area containerization->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

First Aid Measures

In case of exposure, follow these general first aid guidelines and seek medical attention if symptoms persist.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing and shoes.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG6-acid
Reactant of Route 2
Amino-PEG6-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.